PF-05186462
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF4N5O3S2/c20-13-6-17(34(30,31)29-18-28-27-9-33-18)14(21)7-16(13)32-15-2-1-11(19(22,23)24)5-12(15)10-3-4-25-26-8-10/h1-9H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGUCLXSCVDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NN=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF4N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of PF-05186462: A Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of PF-05186462, a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. Contrary to potential misconceptions, this compound is not a phosphodiesterase 1 (PDE1) inhibitor but a well-characterized Nav1.7 blocker investigated for its potential as an analgesic. This document will delve into its molecular target, binding site, downstream signaling effects, and available quantitative data, along with methodologies for its characterization.
Core Mechanism of Action: Selective Inhibition of Nav1.7
The primary mechanism of action of this compound is the selective blockade of the Nav1.7 voltage-gated sodium channel. Nav1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral nociceptive neurons. Genetic studies in humans have validated Nav1.7 as a critical player in pain perception; loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes.
By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of action potentials in response to noxious stimuli, thereby reducing the sensation of pain.
Molecular Binding Site
This compound belongs to the class of aryl sulfonamide inhibitors. These compounds have a distinct binding site on the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel. This is a crucial feature, as it differs from the pore-blocking mechanism of many non-selective sodium channel blockers. The interaction with VSD4 is allosteric, modulating the channel's gating properties and stabilizing it in a non-conducting state. This unique binding site contributes to the selectivity of this compound for Nav1.7 over other Nav channel isoforms.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 21 nM | Human | HEK293 cells | [1] |
Table 2: Human Pharmacokinetic Parameters of this compound from a Micro-dose Study
| Parameter | Route of Administration | Value | Units | Reference |
| Plasma Clearance | Intravenous | 45 - 392 (range for 4 compounds) | mL/min/kg | [2] |
| Volume of Distribution | Intravenous | 13 - 36 (range for 4 compounds) | L/kg | [2] |
| Bioavailability | Oral | 38 - 110 (range for 4 compounds) | % | [2] |
Note: The data is presented as a range observed in a clinical micro-dose study that included this compound and three other Nav1.7 inhibitors. Specific individual values for this compound were not detailed in the primary publication.
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.7 in the pain signaling cascade and the inhibitory effect of this compound.
Experimental Workflow for Characterizing Nav1.7 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical characterization of a selective Nav1.7 inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the characterization of other aryl sulfonamide Nav1.7 inhibitors, the following methodologies are representative of the key experiments performed.
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To determine the inhibitory concentration (IC50) of this compound on human Nav1.7 channels.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene (encoding Nav1.7).
-
Recording Configuration: Whole-cell voltage-clamp.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20-50 ms.
-
To assess state-dependent inhibition, various pre-pulse potentials are used to favor different channel states (resting, open, inactivated). For aryl sulfonamides that preferentially bind to the inactivated state, a depolarizing pre-pulse is often used.
-
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the corresponding reduction in the peak sodium current. The IC50 is calculated by fitting the data to a Hill equation.
Nav Channel Selectivity Assay
-
Objective: To determine the selectivity of this compound for Nav1.7 over other Nav channel isoforms.
-
Methodology: The whole-cell patch-clamp protocol described above is repeated using HEK293 cell lines stably expressing other human Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).
-
Data Analysis: The IC50 values for each Nav channel isoform are determined and compared to the IC50 for Nav1.7 to calculate the selectivity ratio.
In Vivo Pain Models
-
Objective: To evaluate the analgesic efficacy of this compound in preclinical models of pain.
-
Animal Models:
-
Formalin Test (Inflammatory Pain): Involves subcutaneous injection of formalin into the paw of a rodent, which elicits a biphasic pain response (acute and inflammatory). The time spent licking or biting the injected paw is measured.
-
Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain): Injection of CFA into the paw induces a localized and persistent inflammation, leading to thermal and mechanical hypersensitivity.
-
Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI, Spared Nerve Injury - SNI): These models involve surgical ligation of peripheral nerves to induce neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.
-
-
Drug Administration: this compound would typically be administered orally or intraperitoneally at various doses prior to the induction of the pain stimulus or at a time point when the pain phenotype is established.
-
Outcome Measures:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) or a cold plate to measure the latency to paw withdrawal.
-
-
Data Analysis: The effect of this compound on pain behaviors is compared to a vehicle-treated control group.
Conclusion and Future Directions
This compound is a selective inhibitor of the Nav1.7 sodium channel, a genetically validated target for the treatment of pain. Its mechanism of action involves the allosteric modulation of the channel's VSD4 domain, leading to a reduction in nociceptive signaling. While in vitro data demonstrates its potency, comprehensive in vivo efficacy data for this compound in various pain models remains limited in the public domain. The clinical development of Nav1.7 inhibitors has been challenging, with a disconnect often observed between preclinical efficacy and clinical outcomes. Future research on this compound and other Nav1.7 inhibitors will likely focus on optimizing pharmacokinetic and pharmacodynamic properties to ensure adequate target engagement at the site of pain generation and on exploring combination therapies to enhance analgesic efficacy.
References
- 1. Mechanistic insights into the analgesic efficacy of A-1264087, a novel neuronal Ca(2+) channel blocker that reduces nociception in rat preclinical pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-05186462: A Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05186462 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, this compound was investigated as a potential analgesic for the treatment of acute and chronic pain. The Nav1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound was one of four selective Nav1.7 inhibitors evaluated in a human microdose study to assess its pharmacokinetic profile. While it demonstrated favorable properties such as high oral bioavailability, it was not selected for further clinical development in favor of another compound. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro potency and selectivity, pharmacokinetic properties, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Selective Inhibition of Nav1.7
This compound exerts its pharmacological effect by selectively blocking the human Nav1.7 voltage-dependent sodium channel.[1][2] These channels are integral membrane proteins that conduct sodium ions (Na+) across the cell's plasma membrane, playing a critical role in the initiation and propagation of action potentials in sensory neurons.[1] The Nav1.7 channel, in particular, is highly expressed in nociceptive (pain-sensing) neurons and is considered a key player in pain signaling pathways.[1] By inhibiting the influx of sodium ions through Nav1.7 channels, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.
Signaling Pathway of Nav1.7 in Nociception and Point of Intervention for this compound
Caption: Mechanism of this compound in the nociceptive signaling pathway.
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[2] A key characteristic of this compound is its significant selectivity for Nav1.7 over other voltage-gated sodium channel subtypes, which is crucial for minimizing off-target effects.[1][2]
| Target | IC50 (nM) |
| Human Nav1.7 | 21 |
| Human Nav1.1 | >1000 |
| Human Nav1.2 | >1000 |
| Human Nav1.3 | >1000 |
| Human Nav1.4 | >1000 |
| Human Nav1.5 | >1000 |
| Human Nav1.6 | >1000 |
| Human Nav1.8 | >1000 |
| Note: Specific IC50 values for subtypes other than Nav1.7 are not publicly available but are reported to be significantly higher, indicating high selectivity. |
Human Pharmacokinetics (Microdose Study)
This compound was evaluated in a clinical microdose study in healthy volunteers to determine its pharmacokinetic profile following both intravenous and oral administration.[3]
| Parameter | Value | Route of Administration |
| Oral Bioavailability (F) | 101% | Oral |
| Time to Maximum Concentration (Tmax) | 1 hour | Oral |
| Plasma Clearance (CL) | ~6% of hepatic blood flow | Intravenous |
| Volume of Distribution (Vd) | Not specifically reported | - |
Note: The plasma clearance for the group of four tested compounds ranged from 45 to 392 mL/min/kg, and the volume of distribution ranged from 13 to 36 L/kg.[3] this compound was reported to have the lowest plasma clearance of the group.[1]
Experimental Protocols
In Vitro Electrophysiology for IC50 Determination
The potency and selectivity of this compound against human Nav1.7 and other sodium channel subtypes were likely determined using whole-cell patch-clamp electrophysiology on stably transfected human embryonic kidney (HEK293) cells.[2]
General Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing the alpha subunit of the human sodium channel of interest (e.g., hNav1.7) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
Cells are perfused with an extracellular solution containing physiological ion concentrations.
-
The intracellular solution in the patch pipette contains a fluoride-based solution to maintain stable recordings.
-
-
Voltage Protocol:
-
Cells are held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.
-
A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current.
-
To assess state-dependent inhibition, a pre-pulse to a more depolarized potential may be used to inactivate a population of channels before the test pulse.
-
-
Compound Application:
-
A baseline current is established by repeated application of the voltage protocol.
-
Increasing concentrations of this compound are perfused onto the cells.
-
The effect of the compound on the peak sodium current is measured at each concentration until a steady-state inhibition is achieved.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Human Microdose Pharmacokinetic Study
The pharmacokinetic properties of this compound were investigated in a clinical microdose study involving healthy volunteers.[3]
General Protocol Outline:
-
Study Design: An open-label, randomized, parallel-group study.
-
Subjects: Healthy male volunteers.
-
Dosing:
-
A single microdose (≤100 µg) of this compound is administered.
-
One group receives an intravenous (IV) infusion.
-
Another group receives an oral solution or capsule.
-
-
Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration.
-
The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
-
Bioanalysis:
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA).[3]
-
Key pharmacokinetic parameters are calculated, including:
-
For IV administration: Clearance (CL), Volume of distribution (Vd), Area under the concentration-time curve (AUC).
-
For oral administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.
-
Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).
-
-
Caption: Logical workflow of the human microdose pharmacokinetic study.
Summary and Conclusion
This compound is a potent and highly selective inhibitor of the Nav1.7 sodium channel. Its in vitro profile demonstrates the desired characteristics for a novel analgesic targeting this genetically validated pain pathway. The human microdose study confirmed its excellent oral bioavailability and low plasma clearance. Despite these promising attributes, a comparative analysis with other proprietary Nav1.7 inhibitors led to the prioritization of an alternative compound for further clinical development. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the pharmacology of selective Nav1.7 inhibitors.
References
A Technical Overview for Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics, underscored by human genetic studies linking loss-of-function mutations in the SCN9A gene to a congenital inability to experience pain. PF-05186462 is a potent and selective inhibitor of the human Nav1.7 channel, representing a significant effort in the development of non-opioid pain therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Core Properties and Mechanism of Action
This compound is a small molecule that acts as a blocker of the Nav1.7 voltage-gated sodium channel. These channels are integral membrane proteins that facilitate the influx of sodium ions, a process essential for the initiation and propagation of action potentials in excitable cells like neurons.[1] Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals to the central nervous system. By inhibiting Nav1.7, this compound is designed to dampen the excitability of these neurons, thereby reducing the perception of pain.[1]
The primary mechanism of action for this compound involves the direct blockade of the Nav1.7 ion channel, preventing the influx of sodium ions that initiate an action potential.
Quantitative Data Summary
The following tables summarize the key in vitro and human pharmacokinetic data available for this compound.
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Value | Cell Line | Notes |
| Nav1.7 IC50 | 21 nM | HEK293 | Potent inhibition of the human Nav1.7 channel.[2] |
| Aqueous Solubility | >0.30 mg/mL | - | Good aqueous solubility.[1] |
| Plasma Protein Binding | High | - | Exhibits a high degree of binding to plasma proteins.[1][2] |
| Lipophilicity | Moderately Lipophilic | - | [1] |
Table 2: Human Pharmacokinetic Parameters (Microdose Study)
| Parameter | Value | Route of Administration | Notes |
| Oral Bioavailability | 101% | Oral | Excellent oral bioavailability observed in a human microdose study.[1] |
| Tmax (Time to Peak Concentration) | 1 hour | Oral | Rapid absorption following oral administration.[1] |
| Plasma Clearance | ~6% of hepatic blood flow | Intravenous | Low plasma clearance.[1] |
| Peak Concentration | End of 15-minute infusion | Intravenous | [1] |
Selectivity Profile
This compound has demonstrated significant selectivity for the Nav1.7 channel over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects. The compound shows selectivity against Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2] While specific fold-selectivity values are not publicly available, this profile suggests a reduced potential for cardiovascular (Nav1.5) and central nervous system-related side effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard industry practices for Nav1.7 inhibitor evaluation, the following methodologies are likely to have been employed.
In Vitro Electrophysiology: Automated Patch Clamp
The determination of the IC50 value for this compound on Nav1.7 channels expressed in HEK293 cells was likely performed using high-throughput automated patch-clamp systems.
A typical voltage-clamp protocol to assess the potency of a state-dependent Nav1.7 inhibitor would involve holding the cell membrane at a potential where a fraction of the channels are in the inactivated state, followed by a depolarizing pulse to elicit a current.
Human Pharmacokinetics: Microdose Study
The human pharmacokinetic data for this compound was obtained from a Phase 0, open-label, randomized, parallel-group microdose study in healthy male volunteers.[3]
This type of study allows for the early assessment of human pharmacokinetics with a very low, non-pharmacologically active dose, minimizing risk to participants.
Preclinical Development and Clinical Status
This compound was one of four potent and selective Nav1.7 inhibitors investigated in a clinical microdose study by Pfizer to select a lead candidate for further development.[3] While this compound demonstrated favorable pharmacokinetic properties, another compound from this series, PF-05089771, was ultimately selected to advance into further clinical trials. The specific reasons for this decision have not been detailed in the available literature.
Conclusion
This compound is a potent and selective inhibitor of the Nav1.7 sodium channel with excellent oral bioavailability and low clearance in humans. The available data highlight its potential as a therapeutic agent for the treatment of pain. While it was not the lead candidate selected for further development from its initial cohort, the information gathered on this compound contributes to the broader understanding of Nav1.7 inhibitor pharmacology and serves as a valuable case study for drug development professionals in the field of pain research. Further disclosure of detailed preclinical efficacy and comprehensive selectivity data would provide a more complete picture of its therapeutic potential.
References
In-Depth Technical Guide: PF-05186462 for Acute and Chronic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. This technical guide provides a comprehensive overview of the available data on this compound and the broader context of Nav1.7 inhibition for the study of acute and chronic pain. While specific preclinical efficacy data for this compound in animal models of pain are not publicly available, this document synthesizes in vitro characterization, human pharmacokinetic data from a microdose study, and relevant experimental protocols to serve as a resource for researchers in the field. The information presented suggests that while this compound demonstrates high in vitro potency and selectivity for Nav1.7, the translational success of related compounds in this class has been limited, highlighting the complexities of targeting this channel for analgesia.
Core Concepts: The Role of Nav1.7 in Pain Signaling
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1] It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2] Genetic studies in humans have solidified Nav1.7 as a key player in pain perception. Gain-of-function mutations lead to inherited pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[2] This makes Nav1.7 an attractive target for the development of novel analgesics.
Signaling Pathway of Nav1.7 in Nociception
Quantitative Data for this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and other relevant Nav1.7 inhibitors from the same chemical series developed by Pfizer.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line | Reference |
| hNav1.7 IC50 | 21 nM | HEK293 | [3] |
| Selectivity | Significant selectivity over Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8 | Not specified | [3] |
Table 2: Human Pharmacokinetics of this compound (Single Microdose Study)
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Tmax | 1 hour | End of 15-minute infusion | [4] |
| Oral Bioavailability | 101% | N/A | [4] |
| Plasma Clearance | ~6% of hepatic blood flow | Not specified | [4] |
| Plasma Protein Binding | High | High | [4] |
Table 3: Comparative Data for Related Pfizer Compounds
| Compound | hNav1.7 IC50 | Key Preclinical/Clinical Finding | Reference |
| PF-04856264 | Potent | No effect in formalin, carrageenan, or CFA-induced acute pain models in mice. | [2] |
| PF-05089771 | Potent | No significant analgesic effect in a battery of human evoked pain models. | [5] |
Experimental Protocols
Detailed experimental protocols for testing Nav1.7 inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays.
In Vitro Electrophysiology: Patch-Clamp Assay for Nav1.7 Inhibition
Objective: To determine the potency (IC50) of a test compound on human Nav1.7 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing pulse to 0 mV for 10-20 ms (B15284909) is applied to elicit Nav1.7 currents.
-
To assess state-dependent inhibition, various pre-pulse protocols can be used to bias the channels towards open, closed, or inactivated states.
-
-
Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.
Preclinical Inflammatory Pain Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-hyperalgesic and anti-edema effects of a test compound in a model of acute inflammation.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Baseline Measurement: Baseline paw volume and thermal/mechanical withdrawal thresholds are measured.
-
Induction of Inflammation: 1% λ-carrageenan solution is injected into the plantar surface of the hind paw.
-
Compound Administration: The test compound is administered (e.g., orally, intraperitoneally) at various doses, typically before or shortly after carrageenan injection.
-
Post-Induction Measurements: Paw volume and withdrawal thresholds are measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: The change in paw volume and withdrawal thresholds from baseline are calculated and compared between treatment groups and a vehicle control group.
Preclinical Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Objective: To assess the efficacy of a test compound in a model of chronic neuropathic pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Development of Neuropathy: Animals are allowed to recover for 7-14 days, during which they develop mechanical allodynia and thermal hyperalgesia.
-
Compound Administration: The test compound is administered at various doses.
-
Behavioral Testing: Mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) are assessed at multiple time points after drug administration.
-
Data Analysis: The paw withdrawal thresholds are compared between treated and vehicle control groups.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Preclinical Pain Research
Logical Relationship: Nav1.7 Inhibition to Analgesia
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective in vitro inhibitor of Nav1.7. Human microdose data indicate favorable oral bioavailability. However, the lack of publicly available preclinical efficacy data, combined with the discontinuation of development for the related compound PF-05089771 due to a lack of clinical efficacy, suggests that translating the in vitro potency of this chemical series into meaningful analgesia has been challenging.
Future research in the field of Nav1.7 inhibition for pain may need to focus on:
-
Novel Chemical Scaffolds: Exploring diverse chemical matter that may interact with Nav1.7 in different ways.
-
State-Dependent Inhibition: Designing inhibitors that preferentially target specific conformational states of the channel that are more prevalent in pathological pain states.
-
Combination Therapies: Investigating the potential for synergistic effects of Nav1.7 inhibitors with other classes of analgesics.
-
Improved Preclinical Models: Developing and utilizing animal models that more accurately recapitulate the human pain experience and have better predictive validity for clinical outcomes.
This technical guide provides a foundation for researchers working with this compound and other Nav1.7 inhibitors, summarizing the available data and outlining key experimental considerations. The journey to a successful Nav1.7-targeted analgesic remains ongoing, and a deeper understanding of the complexities of Nav1.7 pharmacology and its role in diverse pain states will be essential for future success.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Development of PF-05186462: A Selective Nav1.7 Inhibitor for Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this compound was investigated as a potential non-opioid analgesic. This technical guide provides a comprehensive overview of the discovery and early-stage development of this compound, detailing its in vitro pharmacology, pharmacokinetic profile from a human microdose study, and the underlying scientific rationale for its development. While the clinical development of this compound was discontinued (B1498344) in Phase I, the learnings from its evaluation have contributed to the broader understanding of targeting Nav1.7 for pain.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals.[1][2] Genetic studies in humans have demonstrated that gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This strong human genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics. Pfizer initiated a research program to identify potent and selective Nav1.7 inhibitors, leading to the discovery of this compound.
Discovery and In Vitro Pharmacology
The discovery of this compound was the result of a focused drug discovery effort to identify selective inhibitors of Nav1.7. The primary goal was to achieve high potency for Nav1.7 while minimizing activity against other sodium channel isoforms to avoid potential cardiovascular (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) side effects.
Potency and Selectivity
This compound demonstrated potent inhibition of the human Nav1.7 channel with a 50% inhibitory concentration (IC50) of 21 nM.[3] The compound exhibited significant selectivity for Nav1.7 over other voltage-gated sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[3]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Nav1.7 |
| Human Nav1.7 | 21 | - |
| Human Nav1.1 | >1000 | >47-fold |
| Human Nav1.2 | >1000 | >47-fold |
| Human Nav1.3 | >1000 | >47-fold |
| Human Nav1.4 | >1000 | >47-fold |
| Human Nav1.5 | >1000 | >47-fold |
| Human Nav1.6 | >1000 | >47-fold |
| Human Nav1.8 | >1000 | >47-fold |
Note: Specific IC50 values for other Nav subtypes are not publicly available but are stated to be significantly higher, indicating selectivity.
Experimental Protocols
The in vitro characterization of Nav1.7 inhibitors like this compound typically involves a cascade of assays to determine potency, selectivity, and mechanism of action.
High-throughput screening for Nav1.7 inhibitors often utilizes automated patch-clamp electrophysiology platforms.
-
Objective: To identify compounds that inhibit Nav1.7 channel activity.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.
-
Method: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -120 mV) to ensure channels are in a resting state. A depolarizing voltage step (e.g., to 0 mV) is applied to activate the channels, eliciting an inward sodium current. The peak current amplitude is measured before and after the application of the test compound.
-
Data Analysis: The percentage of current inhibition at various compound concentrations is calculated to determine the IC50 value.
References
PF-05186462: An In-Depth Technical Guide on a Selective Nav1.7 Inhibitor for Nociception and Pain Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and selective, orally active small molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and its role in the broader context of Nav1.7 inhibition for the treatment of pain.
Core Properties of this compound
In Vitro Pharmacology
This compound demonstrates potent inhibition of the human Nav1.7 channel.[1]
| Parameter | Value | Cell Line |
| IC50 | 21 nM | HEK293 cells |
Table 1: In Vitro Potency of this compound.[1]
The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1] This selectivity is a critical attribute for minimizing off-target effects, a common limitation of non-selective sodium channel blockers.
Pharmacokinetics
This compound has been evaluated in a clinical microdose study to determine its pharmacokinetic properties in humans.[3]
| Parameter | Value | Route of Administration |
| Tmax | 1 hour | Oral |
| Oral Bioavailability | 101% | Oral |
Table 2: Human Pharmacokinetic Parameters of this compound.[2]
The compound is characterized by a rapid oral absorption and excellent bioavailability.[2]
The Role of Nav1.7 in Nociception and Pain Signaling
The rationale for developing selective Nav1.7 inhibitors like this compound is strongly supported by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to perceive pain. Conversely, gain-of-function mutations are associated with debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.
The Nav1.7 channel is strategically located at the nerve endings of nociceptors and within the dorsal root ganglia. It acts as a threshold channel, amplifying small sub-threshold depolarizations to initiate action potentials. By blocking this channel, inhibitors like this compound can theoretically prevent the initial signaling of pain from the periphery to the central nervous system.
Preclinical and Clinical Development Context
This compound was one of four selective Nav1.7 inhibitors (along with PF-05089771, PF-05150122, and PF-05241328) investigated by Pfizer in an exploratory clinical microdose study.[3] The primary objective of this study was to evaluate the pharmacokinetics of these compounds to select a lead candidate for further development.[3]
Based on the human pharmacokinetic data and subsequent modeling, another compound from this series, PF-05089771, was ultimately chosen to advance into further clinical trials for the treatment of pain.[3]
Experimental Protocols
While specific, detailed experimental protocols for preclinical efficacy studies of this compound are not publicly available, the following represents a generalized methodology commonly used for evaluating Nav1.7 inhibitors in pain models.
In Vitro Electrophysiology
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells are cultured to an appropriate confluency and prepared for recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
Voltage protocols are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).
-
This compound is perfused at various concentrations, and the inhibition of the peak sodium current is measured.
-
Concentration-response curves are generated to calculate the IC50 value.
-
References
Target Validation of PF-05186462 in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical target in the development of novel analgesics. Compelling human genetic evidence underscores its pivotal role in pain perception. PF-05186462 is a potent and selective inhibitor of the Nav1.7 channel. This technical guide provides an in-depth overview of the target validation for this compound in pain pathways, summarizing available quantitative data, outlining detailed experimental protocols, and visualizing key concepts through signaling and workflow diagrams. While specific preclinical efficacy and comprehensive selectivity data for this compound are not extensively available in the public domain, this guide synthesizes the existing information and provides context based on related compounds from Pfizer's Nav1.7 inhibitor program.
The Nav1.7 Channel: A Genetically Validated Target for Pain
The validation of Nav1.7 as a therapeutic target for pain is strongly rooted in human genetic studies.[1][2] Loss-of-function mutations in the SCN9A gene lead to a rare condition known as Congenital Insensitivity to Pain (CIP), where individuals are unable to perceive pain but are otherwise healthy.[1] Conversely, gain-of-function mutations in the same gene are linked to debilitating pain syndromes such as Primary Erythromelalgia (also known as "man on fire" syndrome) and Paroxysmal Extreme Pain Disorder.[1] These genetic findings provide a powerful rationale for the therapeutic hypothesis that inhibiting Nav1.7 will produce analgesia.
Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals from the periphery to the central nervous system.[3] This localized expression suggests that a selective Nav1.7 inhibitor could provide pain relief with a reduced risk of the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.
This compound: A Potent and Selective Nav1.7 Inhibitor
This compound was developed by Pfizer as a potent and selective inhibitor of the human Nav1.7 channel. The primary mechanism of action is the blockade of sodium ion influx through the Nav1.7 channel, thereby dampening the generation and propagation of action potentials in nociceptive neurons.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of the human Nav1.7 channel. While a comprehensive public dataset of its selectivity against other sodium channel subtypes is not available, it has been described as showing significant selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay System |
| Human Nav1.7 | 21 | Heterologous expression |
Data sourced from publicly available information.
A critical aspect in the development of Nav1.7 inhibitors is high selectivity against other sodium channel isoforms, particularly Nav1.5 (cardiac) and central nervous system-expressed channels (e.g., Nav1.1, Nav1.2), to minimize the risk of adverse effects.
Human Pharmacokinetics
A clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound and other Nav1.7 inhibitors.[1][4][5] This early human data is crucial for predicting therapeutic dosing and assessing the compound's drug-like properties.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value |
| Tmax (hours) | 1 |
| Oral Bioavailability (%) | 101 |
| Plasma Clearance | Lowest among 4 tested compounds |
Data from a human microdose study.
The high oral bioavailability and lower plasma clearance suggested favorable pharmacokinetic properties for this compound.
Preclinical Efficacy in Pain Models
While specific in vivo efficacy data for this compound in preclinical models of pain have not been publicly disclosed, the general approach for evaluating Nav1.7 inhibitors involves a battery of rodent models that represent different pain modalities. For a related Pfizer compound, PF-04856264, it was reported to have no effect in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice when administered systemically, though it showed some effect when injected locally in a model of surgery-induced mechanical allodynia.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of Nav1.7 inhibitors.
Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition
Automated patch-clamp systems are high-throughput platforms used to measure the inhibitory activity of compounds on ion channels.
Objective: To determine the IC50 of a test compound against human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture reagents
-
Extracellular and intracellular recording solutions
-
Test compound (e.g., this compound)
-
Automated patch-clamp system (e.g., Qube, Patchliner, or IonWorks)
Procedure:
-
Cell Preparation: Culture and harvest HEK293-hNav1.7 cells according to standard protocols.
-
System Setup: Prepare the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Compound Preparation: Prepare serial dilutions of the test compound in the extracellular solution.
-
Cell Loading: Load the cell suspension onto the system.
-
Seal Formation and Whole-Cell Configuration: The system automatically establishes a giga-ohm seal and achieves whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to 0 mV to activate the channels.
-
Compound Application: Apply increasing concentrations of the test compound and record the corresponding inhibition of the Nav1.7 current.
-
Data Analysis: Measure the peak inward current at each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rodent Formalin Test for Inflammatory Pain
The formalin test is a widely used preclinical model of inflammatory pain that assesses the analgesic efficacy of a test compound.
Objective: To evaluate the anti-nociceptive effect of a test compound in a model of formalin-induced inflammatory pain in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Formalin solution (e.g., 5% in saline)
-
Test compound (e.g., this compound) and vehicle
-
Observation chambers with a clear floor
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before formalin injection (e.g., 30 minutes for intraperitoneal injection).
-
Formalin Injection: Inject a small volume (e.g., 50 µl) of formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the animal back into the observation chamber and record its behavior for a set period (e.g., 60 minutes).
-
Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), reflecting inflammatory pain. Score the amount of time the animal spends licking, biting, or flinching the injected paw in each phase. Compare the pain scores between the compound-treated and vehicle-treated groups to determine the analgesic effect.
References
- 1. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of PF-05186462
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics. Understanding the oral bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of this compound, detailed experimental protocols from a key clinical study, and a visualization of the relevant signaling pathway.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound were evaluated in a clinical microdose study involving healthy male volunteers.[1] The study was designed as an exploratory, open-label, randomized, parallel-group trial with both single intravenous and oral administrations.[1] The primary objective was to characterize the pharmacokinetic profiles of four selective Nav1.7 inhibitors, including this compound.
| Parameter | Value | Species | Administration Route | Study Type | Reference |
| Oral Bioavailability (F%) | 101% | Human | Oral | Microdose | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour | Human | Oral | Microdose | [1] |
| Plasma Clearance (CL) | 45 - 392 mL/min/kg (Range for 4 compounds) | Human | Intravenous | Microdose | [1] |
| Volume of Distribution (Vd) | 13 - 36 L/kg (Range for 4 compounds) | Human | Intravenous | Microdose | [1] |
| Plasma Protein Binding | High | In vitro | N/A | N/A | |
| Aqueous Solubility | >0.30 mg/mL | In vitro | N/A | N/A |
Experimental Protocols
The following methodologies were employed in the clinical microdose study to assess the pharmacokinetics of this compound in healthy volunteers.
Study Design
An open-label, randomized, parallel-group study was conducted. Healthy male subjects were randomly assigned to receive a single microdose of this compound either orally or as an intravenous infusion. A microdose is defined as less than 1/100th of the pharmacologically active dose, with a maximum of 100 µg.
Dosing
-
Oral Administration: A single oral microdose of this compound was administered.
-
Intravenous Administration: A single intravenous microdose of this compound was administered as a 15-minute infusion.
Note: The exact microgram dosage for each administration route was not specified in the available literature.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration to characterize the plasma concentration-time profile.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated, sensitive analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for quantifying low concentrations of drugs in biological matrices.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data. Key parameters included:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUClast) and extrapolated to infinity (AUCinf)
-
Plasma clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Terminal half-life (t1/2)
-
Absolute oral bioavailability (F%), calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Signaling Pathway and Experimental Workflow
Nav1.7 Signaling Pathway in Nociception
This compound exerts its pharmacological effect by inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[2] The activation of Nav1.7 is a critical step in the transmission of pain signals.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PF-05186462, a potent inhibitor of the human voltage-gated sodium channel Nav1.7. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key concepts and workflows.
Quantitative Selectivity Profile
This compound is a potent and selective inhibitor of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] The compound has been characterized as demonstrating significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2]
While specific IC50 values for this compound against the full panel of Nav channel subtypes are not detailed in the currently available public literature, the consistent reporting of its high selectivity underscores its targeted mechanism of action. For context, a related compound from the same discovery program, PF-05089771, has a published selectivity profile demonstrating 11-fold selectivity over Nav1.2, 16-fold over Nav1.6, 59-fold over Nav1.1, and over 909-fold selectivity against Nav1.3, Nav1.4, Nav1.5, and Nav1.8. It is plausible that this compound possesses a similarly favorable selectivity profile.
Table 1: Potency of this compound against Human Nav1.7
| Channel Subtype | IC50 (nM) |
| Human Nav1.7 | 21 |
Data obtained from studies conducted in HEK293 cells.[1]
Experimental Protocols
The determination of the potency and selectivity of Nav channel inhibitors like this compound typically involves whole-cell patch-clamp electrophysiology assays. These experiments are fundamental in drug discovery for ion channel targets.
Cell Line:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the alpha subunit of the human Nav1.7 channel are commonly used.[1] For selectivity profiling, separate HEK293 cell lines, each stably expressing one of the other Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8), are utilized.
Electrophysiology:
-
Whole-Cell Patch-Clamp: This is the gold-standard technique for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.
-
Voltage Protocols: To determine the IC50 of a state-dependent inhibitor, specific voltage protocols are applied to the cell membrane. These protocols are designed to hold the channels in different conformational states (resting, open, or inactivated) to assess the compound's affinity for each state. A common protocol involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to open and then inactivate the channels. The effect of the compound on the peak sodium current is measured at various concentrations to generate a concentration-response curve, from which the IC50 is calculated.
-
Data Acquisition and Analysis: Specialized software is used to control the voltage protocols, acquire the current data, and perform the necessary analysis, including leak subtraction and fitting of the concentration-response data to the Hill equation to determine the IC50.
Visualizations
Experimental Workflow for Determining Nav Channel Selectivity
Caption: Workflow for assessing the selectivity of a compound across different Nav channel subtypes.
Signaling Pathway and Mechanism of Action
Caption: Inhibition of Nav1.7 by this compound blocks sodium influx and subsequent pain signal transmission.
Conclusion
This compound is a potent inhibitor of the human Nav1.7 channel, a genetically validated target for pain therapeutics. The available data strongly indicate a high degree of selectivity for Nav1.7 over other Nav channel subtypes, which is a critical attribute for minimizing off-target effects and improving the therapeutic window. The methodologies employed to characterize this selectivity, primarily whole-cell patch-clamp electrophysiology on stably expressing cell lines, represent the industry standard for ion channel drug discovery. Further disclosure of the complete quantitative selectivity panel for this compound would provide a more detailed understanding of its pharmacological profile and its potential as a clinical candidate.
References
PF-05186462: A Technical Whitepaper on its Potential as a Selective Nav1.7 Inhibitor for Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound has been investigated for its potential as a novel analgesic for acute and chronic pain conditions. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, selectivity profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.
Introduction
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), which are responsible for transmitting pain signals to the central nervous system.[1][2] The crucial role of Nav1.7 in pain perception has been unequivocally demonstrated by human genetic studies. Gain-of-function mutations in the SCN9A gene result in debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations cause a complete insensitivity to pain without other significant neurological deficits.[1] This makes Nav1.7 a highly attractive target for the development of novel analgesics with a potentially favorable side-effect profile.
This compound emerged from drug discovery programs aimed at identifying selective inhibitors of Nav1.7. Its development has been part of a broader effort to create non-opioid pain therapeutics that can effectively manage pain without the addictive properties and other adverse effects associated with current standard-of-care analgesics.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly blocking the pore of the Nav1.7 channel, thereby inhibiting the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. By preventing the generation and propagation of action potentials in nociceptive neurons, this compound effectively dampens the transmission of pain signals from the periphery to the brain.
The signaling pathway of pain transmission originating from nociceptors and the inhibitory action of this compound are depicted in the following diagram:
Quantitative Data
In Vitro Selectivity Profile
This compound demonstrates high potency for the human Nav1.7 channel with an IC50 of 21 nM.[3] It also exhibits significant selectivity over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects.[3]
| Channel Subtype | IC50 (nM) |
| Human Nav1.7 | 21 [3] |
| Human Nav1.1 | Data not available |
| Human Nav1.2 | Data not available |
| Human Nav1.3 | Data not available |
| Human Nav1.4 | Data not available |
| Human Nav1.5 | Data not available |
| Human Nav1.6 | Data not available |
| Human Nav1.8 | Data not available |
| Table 1: In vitro potency and selectivity of this compound against various human voltage-gated sodium channel subtypes. Further research is needed to fully quantify the selectivity profile. |
Human Pharmacokinetics
A clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound in healthy volunteers.[4] The study provided key insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in humans.
| Parameter | Value |
| Route of Administration | Intravenous (IV) and Oral (PO)[4] |
| Tmax (Oral) | 1 hour[5] |
| Oral Bioavailability | 101%[5] |
| Plasma Clearance | ~6% of hepatic blood flow[5] |
| Plasma Protein Binding | High[5] |
| Aqueous Solubility | >0.30 mg/mL[5] |
| Table 2: Pharmacokinetic parameters of this compound in humans from a clinical microdose study. |
Experimental Protocols
Electrophysiology Assay for Nav Channel Inhibition
The potency and selectivity of this compound were likely determined using whole-cell patch-clamp electrophysiology, a standard method for characterizing ion channel modulators.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 and other Nav channel subtypes.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel subtype of interest.[3]
General Protocol:
-
Cell Culture: HEK293 cells expressing the target Nav channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl (to block potassium channels), NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit sodium currents, a depolarizing test pulse to 0 mV is applied for a short duration (e.g., 20 ms).
-
To assess state-dependent inhibition, various pre-pulse protocols can be employed to favor the resting, open, or inactivated states of the channel.
-
-
Compound Application: this compound is applied at various concentrations to the external solution.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
In Vivo Pain Models (General Protocols)
While specific in vivo data for this compound is not publicly available, the following are general protocols for preclinical pain models that are commonly used to evaluate the efficacy of Nav1.7 inhibitors.
Objective: To assess the analgesic effect of a compound on both acute nociceptive and persistent inflammatory pain.
Animal Model: Typically mice or rats.
Protocol:
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The animal's behavior is then observed for a set period (e.g., 60 minutes).
-
Pain-related behaviors, such as licking, flinching, and favoring of the injected paw, are quantified. The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.
-
The reduction in pain-related behaviors in the treated group is compared to a vehicle-treated control group.
Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of a compound in a model of localized inflammation.
Animal Model: Typically rats.
Protocol:
-
A solution of carrageenan is injected into the plantar surface of one hind paw to induce inflammation and edema.
-
At a specific time point after carrageenan injection (e.g., 3 hours), pain sensitivity is assessed using methods such as:
-
Thermal Hyperalgesia: Hargreaves test (measuring paw withdrawal latency from a radiant heat source).
-
Mechanical Allodynia: Von Frey filaments (measuring the paw withdrawal threshold to a mechanical stimulus).
-
-
The test compound is administered before the carrageenan injection or at the time of peak inflammation.
-
The reversal of hyperalgesia and/or allodynia is compared between the treated and control groups.
Potential Therapeutic Applications and Future Directions
The primary therapeutic application for this compound is the treatment of a wide range of pain states, including:
-
Acute Nociceptive Pain: Such as post-operative pain and dental pain.
-
Chronic Inflammatory Pain: Including osteoarthritis and rheumatoid arthritis.
-
Neuropathic Pain: Arising from nerve damage, such as diabetic neuropathy and post-herpetic neuralgia.
The high selectivity of this compound for Nav1.7 suggests a potential for a favorable safety profile, with a reduced risk of the central nervous system and cardiovascular side effects that are common with less selective sodium channel blockers.
Further research is warranted to fully elucidate the selectivity profile of this compound and to obtain quantitative efficacy data in various preclinical models of pain. Clinical development beyond the initial microdose study would be necessary to establish its therapeutic potential in human pain conditions. The development of selective Nav1.7 inhibitors like this compound represents a promising avenue for the future of pain management, offering the possibility of effective, non-addictive analgesia.
References
- 1. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-05186462 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Nav1.7 is preferentially expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. This document provides detailed protocols for key in vitro assays to characterize the potency, selectivity, and metabolic stability of this compound and similar Nav1.7 inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and the representative selectivity profile of a similar Nav1.7 inhibitor, PF-05089771.
Table 1: Potency of this compound against human Nav1.7
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | human Nav1.7 | Electrophysiology | HEK293 | 21 |
Data sourced from publicly available information.[1]
Table 2: Representative Selectivity Profile of a Nav1.7 Inhibitor (PF-05089771)
| Sodium Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| human Nav1.7 | 11 | 1 |
| human Nav1.1 | 850 | ~77 |
| human Nav1.2 | 110 | 10 |
| human Nav1.3 | >10,000 | >909 |
| human Nav1.4 | >10,000 | >909 |
| human Nav1.5 | >10,000 | >909 |
| human Nav1.6 | 160 | ~15 |
| human Nav1.8 | >10,000 | >909 |
This data for PF-05089771, a closely related compound, is provided as a representative example of a selective Nav1.7 inhibitor's profile.[2][3]
Signaling Pathway and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is a critical component in the pain signaling pathway. Located in the peripheral terminals of nociceptive (pain-sensing) neurons, it acts as a threshold channel, amplifying small depolarizations to initiate an action potential. This signal then travels along the neuron to the spinal cord, where it triggers the release of neurotransmitters, relaying the pain signal to the brain.
Experimental Protocols
Electrophysiology Assay for Nav1.7 Potency and Selectivity
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the inhibitory concentration (IC50) of this compound on human Nav1.7 channels and its selectivity against other Nav subtypes.
Methodology:
-
Cell Culture:
-
Use a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel (SCN9A). For selectivity profiling, use cell lines expressing other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6).
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier.
-
Pull recording pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.
-
Compensate for series resistance by at least 80%.
-
-
Voltage Protocol and Data Acquisition:
-
Hold cells at a potential of -120 mV to ensure channels are in the resting state.
-
To measure peak current, apply a depolarizing test pulse to 0 mV for 20-50 ms.
-
Record baseline currents in the external solution before compound application.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) diluted in the external solution. Allow 3-5 minutes for equilibration at each concentration.
-
Record the sodium current at each compound concentration using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential as an indirect readout of Nav1.7 channel activity. It is suitable for primary screening of large compound libraries.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing Nav1.7 in black-walled, clear-bottom 96- or 384-well microplates.
-
Allow cells to form a confluent monolayer (24-48 hours).
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescence resonance energy transfer (FRET)-based membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Transfer the compound dilutions to the cell plate. Include vehicle (e.g., DMSO) and positive control (e.g., a known Nav1.7 blocker) wells.
-
Incubate the plate at room temperature for 10-20 minutes.
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Prepare a solution of a Nav1.7 activator, such as veratridine (B1662332) (e.g., 20 µM final concentration), in the assay buffer.
-
Initiate the reading, establishing a baseline fluorescence for a few seconds.
-
Add the activator solution to all wells simultaneously using the instrument's integrated pipettor.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the depolarization and any inhibition by the compound.
-
-
Data Analysis:
-
The influx of Na+ through activated Nav1.7 channels causes membrane depolarization, resulting in a change in fluorescence.
-
Calculate the magnitude of the fluorescence change (e.g., peak response or area under the curve) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a full blocker control (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to determine the IC50.
-
In Vitro Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagents:
-
Pooled human liver microsomes (HLM).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (or NADPH stock solution).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Internal standard (a structurally similar, stable compound).
-
Acetonitrile (ACN), ice-cold.
-
-
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL).
-
Add this compound to the master mix to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound (this compound) and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
References
Application Notes and Protocols for PF-05186462 in HEK293 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1] This channel is a key player in the transmission of pain signals and has been a significant target for the development of novel analgesics.[2][3][4] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the pharmacology of ion channels, including Nav1.7, due to their robust growth characteristics and amenability to transfection.[5] Notably, HEK293 cells have been shown to endogenously express Nav1.7 channels, making them a relevant platform for studying Nav1.7 inhibitors.[6]
These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays, including electrophysiological and fluorescence-based methods.
Quantitative Data
The following table summarizes the key pharmacological data for this compound against the human Nav1.7 channel expressed in HEK293 cells.
| Compound | Target | Cell Line | Assay Type | IC50 | Reference |
| This compound | Human Nav1.7 | HEK293 | Not Specified | 21 nM | [1] |
Signaling Pathway and Mechanism of Action
Nav1.7 is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons.[4][7] It plays a crucial role in setting the threshold for action potential generation in response to noxious stimuli. The influx of sodium ions through Nav1.7 channels leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential that propagates along the neuron to the central nervous system, resulting in the sensation of pain.
This compound acts as a state-dependent blocker of the Nav1.7 channel. This means it preferentially binds to the channel when it is in a depolarized (open or inactivated) state, stabilizing a non-conducting conformation.[8] By inhibiting the influx of sodium ions, this compound effectively dampens the excitability of sensory neurons, thereby reducing the transmission of pain signals.
Experimental Protocols
HEK293 Cell Culture
A foundational requirement for reliable and reproducible assays is consistent cell culture practice.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HEK293 cells in T-75 flasks with supplemented DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium and re-seed the cells at a suitable density in new flasks.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of Nav1.7 currents and their inhibition by this compound.
Materials:
-
HEK293 cells cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (in DMSO) and serial dilutions in external solution
Protocol:
-
Place a coverslip with adherent HEK293 cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Nav1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, followed by depolarizing steps from -80 mV to +60 mV).[9]
-
Perfuse the chamber with external solution containing the desired concentration of this compound.
-
After a stable effect is reached, record the Nav1.7 currents again.
-
Wash out the compound with the external solution to observe the reversibility of the block.
-
Analyze the data to determine the percentage of current inhibition at different concentrations of this compound to calculate the IC50.
Fluorescence-Based Membrane Potential Assay
This high-throughput method allows for the screening and characterization of Nav1.7 inhibitors by measuring changes in cell membrane potential.
Materials:
-
HEK293 cells
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Locke's buffer: 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, 8.6 mM HEPES, 5.6 mM Glucose, pH 7.4)[10]
-
Nav1.7 activator (e.g., veratridine (B1662332) or a specific toxin like antillatoxin)[10][11]
-
This compound stock solution and serial dilutions in assay buffer
Protocol:
-
Seed HEK293 cells into black, clear-bottom multi-well plates and culture overnight.
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes to allow for dye loading.
-
Prepare a plate with serial dilutions of this compound (the "compound plate").
-
Prepare a plate with the Nav1.7 activator (the "activator plate").
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound solutions from the compound plate to the cell plate and incubate for a predetermined time.
-
Initiate fluorescence reading and, after establishing a baseline, add the Nav1.7 activator from the activator plate.
-
The activator will open the Nav1.7 channels, leading to sodium influx and membrane depolarization, which is detected as a change in fluorescence.
-
In the presence of this compound, this fluorescence change will be inhibited.
-
Quantify the fluorescence signal and calculate the percent inhibition for each concentration of this compound to determine the IC50.
Troubleshooting and Considerations
-
Cell Health: Ensure HEK293 cells are healthy and in the logarithmic growth phase for optimal assay performance.
-
Compound Solubility: this compound may require a solvent like DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid off-target effects.
-
Assay Window: In fluorescence assays, the signal-to-background ratio (assay window) is critical. Optimize the concentration of the Nav1.7 activator to achieve a robust signal.
-
Endogenous vs. Overexpressed Channels: While HEK293 cells endogenously express Nav1.7, for a more robust signal, consider using a stable cell line overexpressing the human Nav1.7 channel.
-
State-Dependence: Be aware of the state-dependent nature of this compound's block. The voltage protocols used in electrophysiology and the pre-incubation times in fluorescence assays can influence the observed potency.
By following these detailed protocols and considerations, researchers can effectively utilize this compound to study the function and pharmacology of the Nav1.7 sodium channel in HEK293 cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. physoc.org [physoc.org]
- 5. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of PF-05186462
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] This ion channel is a key player in pain signaling, and its genetic link to human pain disorders has made it a significant target for the development of novel analgesics.[1] Electrophysiology, particularly the patch clamp technique, is the gold standard for characterizing the interaction of compounds like this compound with their ion channel targets. These application notes provide detailed protocols for studying the electrophysiological properties of this compound using whole-cell patch clamp recordings in HEK293 cells stably expressing human Nav1.7 channels.
Mechanism of Action
Voltage-gated sodium channels cycle through different conformational states: resting, open, and inactivated. This compound is a state-dependent inhibitor, showing a higher affinity for the inactivated state of the Nav1.7 channel. This mechanism of action is crucial for designing appropriate voltage protocols to accurately determine the potency and kinetics of the compound. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby decreasing the excitability of neurons involved in pain transmission.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with other known Nav1.7 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Human Nav1.7 | 21 | HEK293 | [2] |
| PF-05089771 | Human Nav1.7 | 11 | - | [3] |
| QLS-81 | Human Nav1.7 | - | HEK293 | [4] |
| sTsp1a | Human Nav1.7 | 10.3 | - | [3] |
Experimental Protocols
Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (SCN9A gene).
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418, puromycin) to maintain stable expression.
Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 70-80% confluency.
-
For electrophysiology experiments, plate cells onto glass coverslips at a low density 24-48 hours prior to recording to ensure individual, healthy cells are accessible.
Whole-Cell Patch Clamp Electrophysiology
This protocol is for whole-cell voltage-clamp recordings to measure sodium currents through Nav1.7 channels.
Solutions:
| Internal (Pipette) Solution | Concentration (mM) |
| CsF | 75 |
| CsCl | 65 |
| MgCl2 | 2.5 |
| EGTA | 5 |
| HEPES | 10 |
| Adjust pH to 7.4 with CsOH |
| External (Bath) Solution | Concentration (mM) |
| NaCl | 140 |
| KCl | 4 |
| MgCl2 | 1 |
| CaCl2 | 2 |
| D-Glucose | 5 |
| HEPES | 10 |
| Adjust pH to 7.4 with NaOH |
Recording Setup:
-
Patch clamp amplifier and digitizer
-
Micromanipulator
-
Microscope with appropriate optics
-
Perfusion system for drug application
-
Borosilicate glass pipettes (resistance of 2-4 MΩ when filled with internal solution)
Protocol:
-
Place a coverslip with adherent cells into the recording chamber and perfuse with external solution.
-
Fabricate a patch pipette and fill it with the internal solution.
-
Approach a target cell with the pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
Compensate for series resistance (typically 60-80%).
Voltage Protocols for Characterizing this compound
1. Current-Voltage (I-V) Relationship:
-
Purpose: To determine the voltage-dependence of Nav1.7 channel activation.
-
Protocol:
-
Holding potential: -120 mV
-
Test pulses: Step from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms (B15284909).
-
Record the peak inward current at each test potential.
-
2. Steady-State Inactivation (Availability):
-
Purpose: To assess the voltage at which half of the channels are inactivated, a key parameter for state-dependent inhibitors.
-
Protocol:
-
Holding potential: -120 mV
-
Pre-pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV.
-
Test pulse: Immediately follow the pre-pulse with a test pulse to 0 mV for 20 ms to measure the fraction of available (non-inactivated) channels.
-
Plot the normalized peak current from the test pulse against the pre-pulse potential.
-
3. Recovery from Inactivation:
-
Purpose: To measure the time it takes for channels to recover from inactivation, which can be affected by state-dependent blockers.
-
Protocol:
-
Holding potential: -120 mV
-
Inactivating pulse: A depolarizing pulse to 0 mV for a duration sufficient to inactivate all channels (e.g., 1 second).
-
Recovery interval: Return to the holding potential (-120 mV) for varying durations (e.g., from 1 ms to several seconds).
-
Test pulse: A pulse to 0 mV to measure the fraction of recovered channels.
-
4. Dose-Response for this compound:
-
Purpose: To determine the IC50 of this compound.
-
Protocol:
-
Use a voltage protocol that elicits a consistent sodium current (e.g., a step from -120 mV to 0 mV).
-
Establish a stable baseline recording in the external solution.
-
Apply increasing concentrations of this compound via the perfusion system, allowing the effect to reach steady-state at each concentration.
-
Measure the peak current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.
-
Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: State-dependent mechanism of action of this compound on Nav1.7.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05186462 in Rodent Pain Models
Note to the Reader: Despite a comprehensive search, publicly available data on the application of PF-05186462 in rodent pain models, including specific dosages, efficacy data, and detailed experimental protocols, could not be located. This compound was evaluated in a human clinical microdose study alongside other selective Nav1.7 inhibitors, from which PF-05089771 was selected for further development.
Therefore, to fulfill the request for detailed Application Notes and Protocols, this document will focus on the application of a closely related and more extensively documented Nav1.7 inhibitor, PF-05089771 , and will also describe general protocols for rodent pain models relevant to the testing of Nav1.7 inhibitors and other analgesics like FAAH inhibitors.
Introduction to this compound and Nav1.7 Inhibition
This compound is a potent and selective inhibitor of the human Nav1.7 voltage-gated sodium channel, with an in vitro IC50 of 21 nM.[1] The Nav1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[2] Conversely, gain-of-function mutations are associated with painful neuropathies. Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Selective blockers of Nav1.7 are therefore being investigated as a novel class of non-opioid analgesics.
Mechanism of Action: Nav1.7 Inhibition for Analgesia
Voltage-gated sodium channels are essential for the generation and conduction of nerve impulses. In sensory neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizing stimuli to initiate an action potential. In chronic pain states, the expression and activity of Nav1.7 can be upregulated, contributing to neuronal hyperexcitability and spontaneous firing, which manifest as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain).
By selectively blocking Nav1.7, compounds like this compound and PF-05089771 are designed to reduce the excitability of nociceptive neurons without affecting other sodium channel isoforms that are critical for functions in the central nervous system, heart, and skeletal muscle. This selectivity is key to potentially achieving analgesia with a favorable side-effect profile compared to non-selective sodium channel blockers.
Data Presentation: Preclinical Profile of Related Nav1.7 Inhibitors
While specific in vivo data for this compound is unavailable, the following table summarizes the in vitro potency of this compound and the preclinical data for the related compound PF-05089771.
| Compound | Target | In Vitro Potency (IC50) | Rodent Pain Model | Administration | Key Findings | Reference |
| This compound | Human Nav1.7 | 21 nM | Data not available | Data not available | Potent and selective Nav1.7 inhibitor. | [1] |
| PF-05089771 | Human Nav1.7 | 11 nM | Inherited Erythromelalgia (IEM) Mouse Model | - | Reverses pain-like behaviors in a genetic model of Nav1.7 hyperexcitability. | [3] |
| PF-04457845 | Fatty Acid Amide Hydrolase (FAAH) | 7.2 nM | Complete Freund's Adjuvant (CFA) Inflammatory Pain | Oral (0.1 mg/kg) | Potent antinociceptive effects. | [4] |
| OL-135 | Fatty Acid Amide Hydrolase (FAAH) | - | Spinal Nerve Ligation (SNL) Neuropathic Pain | Intraperitoneal (20 mg/kg) | Reverses mechanical allodynia. | [2][5] |
Experimental Protocols for Rodent Pain Models
The following are detailed protocols for common rodent pain models used to evaluate the efficacy of analgesic compounds like Nav1.7 and FAAH inhibitors.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model induces a localized, persistent inflammation and is used to assess thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., PF-05089771) and vehicle
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey anesthesiometer (for mechanical allodynia)
-
1 ml syringes with 27-gauge needles
Protocol:
-
Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
Induction of Inflammation: Under brief isoflurane (B1672236) anesthesia, inject 100 µl of CFA into the plantar surface of the left hind paw. The right hind paw serves as a control.
-
Post-CFA Assessment: 24 hours after CFA injection, re-assess thermal hyperalgesia and mechanical allodynia to confirm the development of inflammatory pain.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Testing: At various time points post-administration (e.g., 1, 2, 4, and 24 hours), measure paw withdrawal latency and threshold. The degree of reversal of hyperalgesia and allodynia indicates the analgesic efficacy of the compound.
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
The SNL model mimics neuropathic pain resulting from peripheral nerve injury.[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Isoflurane anesthesia
-
6-0 silk suture
-
Test compound and vehicle
-
Electronic von Frey anesthesiometer
Protocol:
-
Anesthesia and Surgery: Anesthetize the rat with isoflurane. Under aseptic conditions, expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[6]
-
Post-operative Care: Close the incision and allow the animal to recover. Monitor for any signs of distress.
-
Development of Neuropathy: Allow 7-14 days for the development of stable mechanical allodynia.
-
Baseline Measurement: Measure the paw withdrawal threshold in response to mechanical stimulation on the ipsilateral (ligated) and contralateral (non-ligated) hind paws.
-
Compound Administration: Administer the test compound or vehicle.
-
Efficacy Testing: Measure the paw withdrawal threshold at various time points post-administration to determine the extent to which the compound alleviates mechanical allodynia.
Conclusion
While specific preclinical data for this compound in rodent pain models remains elusive, its profile as a potent and selective Nav1.7 inhibitor places it within a promising class of novel analgesics. The experimental protocols detailed above for inflammatory and neuropathic pain are standard methods used to evaluate the in vivo efficacy of such compounds. The successful application of the related Nav1.7 inhibitor, PF-05089771, in a genetic mouse model of pain, and the efficacy of FAAH inhibitors in various pain models, underscore the potential of these targeted approaches for pain therapy. Further research and publication of data on compounds like this compound are needed to fully understand their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05186462 in Neuropathic Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-05186462, a potent and selective inhibitor of the Nav1.7 sodium channel, in preclinical research models of neuropathic pain. While specific in vivo efficacy data for this compound in neuropathic pain models are not extensively available in peer-reviewed literature, this document outlines its established in vitro properties and provides detailed protocols for its application in widely accepted animal models of neuropathic pain. The methodologies described are based on standard practices for evaluating Nav1.7 inhibitors in a research setting.
Introduction to this compound
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Genetic studies in humans have identified Nav1.7 as a critical component in pain signaling pathways, making it a key target for the development of novel analgesics for chronic and neuropathic pain.[2][3] this compound was one of four selective Nav1.7 inhibitors evaluated in a clinical microdose study to determine its pharmacokinetic profile in humans.[1][4][5]
Mechanism of Action
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Nav1.7 is preferentially expressed in peripheral sensory neurons, where it plays a significant role in setting the threshold for firing. In neuropathic pain states, which can arise from damage to the nervous system, Nav1.7 channels can become hyperexcitable, contributing to spontaneous pain and hypersensitivity to stimuli.[2][6][7] this compound selectively binds to the Nav1.7 channel, inhibiting the influx of sodium ions and thereby reducing neuronal excitability and the transmission of pain signals.
Quantitative Data Summary
The following tables summarize the known in vitro potency and human pharmacokinetic parameters of this compound. A template for presenting preclinical in vivo data is also provided for researchers generating new data with this compound.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (hNav1.7) | 21 nM | HEK293 | Potent inhibitor of the human Nav1.7 channel. |
| Selectivity | High | Various | Shows significant selectivity for Nav1.7 over other sodium channel subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8). |
Table 2: Human Pharmacokinetic Parameters of this compound (from a single microdose study)
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 101% | Oral |
| Tmax | 1 hour | Oral |
| Plasma Clearance | Low | Intravenous |
Table 3: Template for Preclinical Efficacy Data of this compound in a Neuropathic Pain Model (e.g., Chung Model)
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) - Pre-injury | Paw Withdrawal Threshold (g) - Post-injury (Day 14) | % Reversal of Allodynia |
| Spinal Nerve Ligation (SNL) | Vehicle | N/A | p.o. | e.g., 15.0 ± 1.2 | e.g., 2.5 ± 0.5 | e.g., 0% |
| This compound | e.g., 10 | p.o. | e.g., 14.8 ± 1.5 | e.g., 8.0 ± 1.0 | e.g., 44% | |
| This compound | e.g., 30 | p.o. | e.g., 15.2 ± 1.3 | e.g., 12.5 ± 1.8 | e.g., 80% | |
| Positive Control (e.g., Gabapentin) | e.g., 100 | p.o. | e.g., 14.9 ± 1.1 | e.g., 10.5 ± 1.4 | e.g., 64% |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in common preclinical models of neuropathic pain.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model, also known as the Chung model, is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.[6][8]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Positive control (e.g., gabapentin)
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials (e.g., 5-0 silk)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Animal Acclimation: House animals in a temperature- and light-controlled environment for at least one week before surgery, with ad libitum access to food and water.
-
Baseline Behavioral Testing: Measure baseline paw withdrawal thresholds to mechanical stimulation using von Frey filaments.
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision in layers.
-
Allow the animals to recover for 7-14 days for the full development of neuropathic pain behaviors.
-
-
Drug Administration:
-
Prepare solutions of this compound and the positive control in the vehicle.
-
Administer the compounds or vehicle to the animals via the desired route (e.g., oral gavage).
-
-
Behavioral Assessment:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess mechanical allodynia using von Frey filaments.
-
The paw withdrawal threshold is determined as the lowest force of von Frey filament that elicits a withdrawal response.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the treatment groups and the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage reversal of mechanical allodynia.
-
Chronic Constriction Injury (CCI) Model
The CCI model is another widely used model of peripheral neuropathic pain.[6]
Materials:
-
Same as for the SNL model, with the addition of chromic gut sutures (4-0).
Procedure:
-
Animal Acclimation and Baseline Testing: As described for the SNL model.
-
Surgical Procedure:
-
Anesthetize the rat and expose the sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation.
-
Close the incision in layers.
-
Allow for a recovery period of 7-14 days.
-
-
Drug Administration and Behavioral Assessment: As described for the SNL model.
-
Data Analysis: As described for the SNL model.
Visualizations
Signaling Pathway of Nav1.7 in Neuropathic Pain
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparing PF-05186462 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-05186462 is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with an IC₅₀ of 21 nM.[1] This selectivity makes it a valuable tool for research into acute and chronic pain, where the Nav1.7 channel plays a critical role.[1][2] Proper preparation of stock solutions is the first and a critical step to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and preparation of solutions.
| Property | Value | Reference |
| Molecular Weight | 531.89 g/mol | [1] |
| Formula | C₁₉H₁₀ClF₄N₅O₃S₂ | [1] |
| CAS Number | 1235406-03-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (or as specified by the supplier) | |
| Target | Human Nav1.7 Sodium Channel | [1][2] |
| IC₅₀ | 21 nM for human Nav1.7 | [1] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, specific formulations are required.
| Solvent/System | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (94.00 mM) | Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.70 mM) | For in vivo use. Prepare by adding solvents sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.70 mM) | For in vivo use. Prepare by adding solvents sequentially.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.70 mM) | For in vivo use. Prepare by adding solvents sequentially.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution into aqueous media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated precision balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.59 mg of the compound (Calculation: 0.050 mol/L * 0.001 L * 531.89 g/mol = 0.02659 g).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1] Gentle warming (37°C) can also aid dissolution but should be done with caution to avoid degradation.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[1][3][4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the storage section below.
Caption: Workflow for preparing this compound DMSO stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a desiccator to protect from moisture.[1] |
| In Solvent (DMSO) | -20°C | 1 month | Recommended for short-term storage.[1] |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for long-term storage.[1] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can lead to compound degradation and precipitation. Always aliquot stock solutions into single-use volumes.[1][3][4]
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protected from light.
-
Hygroscopic Solvent: DMSO is hygroscopic. Use newly opened, anhydrous grade DMSO to ensure maximum solubility and stability.[1]
Quality Control
To ensure the reliability of your experimental data, consider the following quality control steps:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If present, warm the solution gently (to 37°C) and sonicate to redissolve.
-
Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using techniques like HPLC-UV.
-
Purity Assessment: Periodically, the purity of the stock solution can be assessed by HPLC or LC-MS to check for degradation products.
Signaling Pathway Context
This compound exerts its effect by blocking the Nav1.7 sodium channel, which is a key component in the propagation of pain signals in nociceptive neurons.
Caption: Inhibition of the Nav1.7 channel by this compound blocks pain signaling.
References
Application Notes and Protocols for In Vivo Dosing of Selective Nav1.7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific in vivo animal dosing information for PF-05186462 is not publicly available. The following application notes and protocols are based on a comprehensive review of preclinical studies on other selective Nav1.7 inhibitors, particularly those from the arylsulfonamide and acylsulfonamide chemical classes. These protocols provide a general framework for the in vivo evaluation of a selective Nav1.7 inhibitor.
Introduction
Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, and its selective inhibition is a promising therapeutic strategy for a variety of pain states.[1][2] this compound is a potent and selective inhibitor of the human Nav1.7 channel.[3] Effective in vivo dosing in animal models is crucial for evaluating the analgesic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of Nav1.7 inhibitors. This document provides detailed protocols and guidance for the in vivo administration of a selective Nav1.7 inhibitor in rodent models of pain.
Mechanism of Action: Nav1.7 in Pain Signaling
Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, where they play a critical role in amplifying subthreshold stimuli to initiate action potentials.[1][2] By blocking Nav1.7, inhibitors like this compound are expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
Quantitative Data Presentation
Due to the lack of specific public data for this compound, the following tables present representative pharmacokinetic and pharmacodynamic data for a generic, orally bioavailable selective Nav1.7 inhibitor based on published data for similar compounds.
Table 1: Representative Pharmacokinetic Parameters in Rodents
| Parameter | Rat | Mouse |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.), Intraperitoneal (i.p.) |
| Tmax (p.o.) | 1 - 2 hours | 0.5 - 1 hour |
| Oral Bioavailability (%) | 30 - 60% | 20 - 50% |
| Plasma Half-life (t½) | 2 - 4 hours | 1 - 3 hours |
| Plasma Protein Binding (%) | >95% | >95% |
Table 2: Representative Dosing and Efficacy in Rodent Pain Models
| Animal Model | Species | Route of Administration | Dose Range (mg/kg) | Efficacy Endpoint |
| Formalin-Induced Pain | Rat/Mouse | p.o. or i.p. | 10 - 100 | Reduction in flinching/licking time |
| Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat | p.o. | 30 - 100 | Reversal of thermal/mechanical hyperalgesia |
| Chronic Constriction Injury (CCI) - Neuropathic Pain | Rat | p.o. | 30 - 100 | Reversal of mechanical allodynia |
| Histamine-Induced Itch/Pain | Mouse | p.o. | 30 - 60 | Reduction in scratching bouts |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo evaluation of a selective Nav1.7 inhibitor.
A common challenge in preclinical studies is the formulation of poorly soluble compounds. For arylsulfonamide and acylsulfonamide Nav1.7 inhibitors, a multi-component vehicle system is often required.
-
Example Oral Formulation:
-
Weigh the required amount of the Nav1.7 inhibitor.
-
Prepare a vehicle solution consisting of:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
10% Solutol® HS 15 or Kolliphor® HS 15
-
80% Saline (0.9% NaCl) or Water for Injection
-
-
First, dissolve the compound in DMSO.
-
Add the Solutol® HS 15 and vortex until a clear solution is formed.
-
Slowly add the saline or water while vortexing to create a clear solution or a fine suspension.
-
Prepare fresh on the day of dosing.
-
-
Oral (p.o.): Administer the formulation using an appropriate gauge oral gavage needle. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Intraperitoneal (i.p.): Inject into the lower right quadrant of the abdomen, being careful to avoid the bladder and cecum. The volume is typically 5-10 mL/kg.
-
Intravenous (i.v.): Administer via a tail vein, typically in a smaller volume (e.g., 1-2 mL/kg). This route is often used for pharmacokinetic studies to determine bioavailability.
This model assesses both acute and persistent pain.
-
Acclimatization: Acclimate animals to the testing environment for at least 30 minutes.
-
Dosing: Administer the Nav1.7 inhibitor or vehicle at the predetermined time before formalin injection (e.g., 60 minutes for oral administration).
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the hind paw.
-
Observation: Immediately place the animal in an observation chamber. Record the cumulative time spent licking or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the response in the drug-treated groups to the vehicle-treated group.
This is a widely used model of nerve injury-induced pain.
-
Surgery: Under anesthesia, expose the sciatic nerve and place loose ligatures around it.
-
Baseline Measurement: Before and after surgery (e.g., 7-14 days post-op), measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). Animals that develop significant mechanical allodynia are used.
-
Dosing: Administer the Nav1.7 inhibitor or vehicle orally.
-
Post-Dose Measurement: Assess the paw withdrawal threshold at various time points after dosing (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
Data Analysis: The efficacy is determined by the reversal of the reduced paw withdrawal threshold in the drug-treated groups compared to the vehicle group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05186462 in Preclinical Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans. Loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with debilitating inherited pain syndromes. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics. This compound, with an in vitro IC50 of 21 nM for human Nav1.7, represents a promising candidate for the treatment of various pain states.
These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of this compound in analgesia studies. The described methodologies cover in vitro characterization of potency and selectivity, as well as in vivo assessment of analgesic efficacy in established rodent models of inflammatory and neuropathic pain.
In Vitro Characterization of this compound
Objective
To determine the potency and selectivity of this compound against human Nav1.7 and other Nav channel subtypes.
Methodology: Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the Qube or SyncroPatch, are recommended for high-throughput screening and precise characterization of ion channel modulators.
Protocol:
-
Cell Culture: Stably transfected HEK293 cell lines expressing human Nav1.7, Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8 are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension in the appropriate extracellular solution.
-
Automated Patch-Clamp Procedure:
-
The automated patch-clamp system is primed with intracellular and extracellular solutions.
-
The cell suspension is loaded into the system.
-
The system automatically establishes whole-cell patch-clamp recordings.
-
A voltage protocol is applied to elicit Nav channel currents. A typical protocol involves holding the cell at a resting potential of -100 mV and depolarizing to 0 mV to activate the channels.
-
-
Compound Application: this compound is prepared in a range of concentrations and applied to the cells.
-
Data Acquisition and Analysis: The inhibition of the peak sodium current by this compound is measured. The concentration-response data are fitted to a Hill equation to determine the IC50 value for each Nav channel subtype.
Data Presentation
Table 1: In Vitro Potency and Selectivity Profile of this compound
| Nav Channel Subtype | IC50 (nM) | Selectivity (fold vs. Nav1.7) |
| Nav1.7 | 21 | - |
| Nav1.1 | >10,000 | >476 |
| Nav1.2 | >10,000 | >476 |
| Nav1.3 | >10,000 | >476 |
| Nav1.4 | >10,000 | >476 |
| Nav1.5 | >10,000 | >476 |
| Nav1.6 | >5,000 | >238 |
| Nav1.8 | >10,000 | >476 |
In Vivo Analgesia Studies
Objective
To evaluate the analgesic efficacy of this compound in rodent models of inflammatory and neuropathic pain.
General Experimental Workflow
General workflow for in vivo analgesia studies.
Model 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.[1][2][3]
Protocol
-
Animals: Adult male Sprague-Dawley rats (180-220 g).
-
Acclimation: Animals are acclimated to the testing environment and handling for at least 3 days prior to the experiment.[4]
-
Baseline Testing: Baseline mechanical and thermal sensitivity are assessed using the von Frey and Hargreaves tests, respectively.
-
Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the right hind paw.[3][5]
-
Post-Induction Period: Animals are monitored, and peak inflammation and pain hypersensitivity are typically observed 24-72 hours post-CFA injection.
-
Drug Administration: this compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured at various time points post-drug administration (e.g., 30, 60, 120 minutes).[4][6][7][8]
-
Thermal Hyperalgesia (Hargreaves Test): The paw withdrawal latency to a radiant heat source is measured at the same time points.[9][10][11][12][13]
-
Data Presentation
Table 2: Effect of this compound on Mechanical Allodynia in the CFA Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-dose |
| Vehicle | - | 2.5 ± 0.4 |
| This compound | 1 | 4.8 ± 0.6 |
| This compound | 3 | 8.2 ± 1.1 |
| This compound | 10 | 12.5 ± 1.5 |
Table 3: Effect of this compound on Thermal Hyperalgesia in the CFA Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 60 min post-dose |
| Vehicle | - | 4.2 ± 0.5 |
| This compound | 1 | 6.8 ± 0.7 |
| This compound | 3 | 9.5 ± 1.0 |
| This compound | 10 | 11.8 ± 1.3 |
Model 2: Chronic Constriction Injury (CCI)-Induced Neuropathic Pain
The CCI model mimics peripheral nerve injury and results in long-lasting mechanical allodynia and thermal hyperalgesia.[6][14][15][16][17][18]
Protocol
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Acclimation: Animals are acclimated for at least one week.
-
Baseline Testing: Baseline mechanical and thermal thresholds are established.
-
Surgical Procedure (CCI):
-
Post-Surgical Period: Neuropathic pain behaviors typically develop within 7-14 days.
-
Drug Administration: On day 14 post-surgery, this compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered.
-
Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at various time points post-dosing as described for the CFA model.
Data Presentation
Table 4: Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-dose |
| Sham + Vehicle | - | 14.5 ± 1.2 |
| CCI + Vehicle | - | 3.1 ± 0.5 |
| CCI + this compound | 1 | 5.5 ± 0.8 |
| CCI + this compound | 3 | 9.8 ± 1.3 |
| CCI + this compound | 10 | 13.2 ± 1.6 |
Table 5: Effect of this compound on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 60 min post-dose |
| Sham + Vehicle | - | 12.8 ± 1.1 |
| CCI + Vehicle | - | 5.3 ± 0.6 |
| CCI + this compound | 1 | 7.9 ± 0.9 |
| CCI + this compound | 3 | 10.2 ± 1.2 |
| CCI + this compound | 10 | 12.1 ± 1.4 |
Nav1.7 Signaling Pathway in Nociception
Role of Nav1.7 in the pain signaling pathway.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential analgesic. The in vitro assays confirm the high potency and selectivity of this compound for the Nav1.7 channel. The in vivo studies in validated models of inflammatory and neuropathic pain are designed to demonstrate the analgesic efficacy of the compound. The presented data tables and diagrams serve as clear and concise tools for data presentation and understanding the mechanism of action. Successful outcomes in these preclinical studies would strongly support the advancement of this compound into clinical development for the treatment of pain.
References
- 1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. criver.com [criver.com]
- 16. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 17. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
Application Notes and Protocols for Measuring PF-05186462 Efficacy in Behavioral Pain Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key component in the transmission of pain signals, making it a prime target for the development of novel analgesics. The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in setting the threshold for action potential generation. Genetic studies have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to experience pain, highlighting the therapeutic potential of Nav1.7 inhibition. These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in established preclinical models of inflammatory and neuropathic pain.
Mechanism of Action: Nav1.7 Inhibition
Noxious stimuli, such as heat, pressure, or inflammatory mediators, lead to a depolarization of the nociceptor membrane. This initial depolarization activates Nav1.7 channels, which are characterized by a low threshold for activation. The resulting influx of sodium ions further depolarizes the membrane, amplifying the signal and activating other sodium channels to generate an action potential. This action potential then propagates along the sensory nerve to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately relayed to the brain. By selectively blocking Nav1.7, this compound is hypothesized to increase the threshold for action potential firing in nociceptors, thereby reducing the transmission of pain signals from the periphery.
Illustrative Efficacy Data
Disclaimer: The following data are illustrative examples based on the expected activity of a selective Nav1.7 inhibitor and are not actual results for this compound, for which public efficacy data is not available.
Table 1: Dose-Dependent Efficacy of this compound in a Model of Inflammatory Pain (CFA)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mechanical Allodynia) | Paw Withdrawal Latency (s) (Thermal Hyperalgesia) |
| Vehicle | - | 1.5 ± 0.2 | 4.2 ± 0.5 |
| This compound | 3 | 2.1 ± 0.3 | 5.8 ± 0.6 |
| This compound | 10 | 3.5 ± 0.4 | 8.1 ± 0.7 |
| This compound | 30 | 4.8 ± 0.5 | 10.5 ± 0.9 |
| Positive Control (Celecoxib) | 30 | 4.5 ± 0.4 | 9.8 ± 0.8 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. |
Table 2: Time-Course of this compound Efficacy in a Model of Neuropathic Pain (CCI)
| Treatment Group (30 mg/kg, p.o.) | Pre-dose | 1 hr post-dose | 2 hr post-dose | 4 hr post-dose | 8 hr post-dose |
| Paw Withdrawal Threshold (g) | |||||
| Vehicle | 1.8 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.3 | 1.7 ± 0.2 | 1.8 ± 0.3 |
| This compound | 1.7 ± 0.2 | 3.9 ± 0.4 | 5.1 ± 0.5 | 4.2 ± 0.4** | 2.5 ± 0.3 |
| *Data are presented as mean ± SEM. *p<0.01 compared to Vehicle group at the corresponding time point. |
Table 3: Efficacy of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg, p.o.) | Total Licking Time (s) - Phase I (0-5 min) | Total Licking Time (s) - Phase II (15-40 min) |
| Vehicle | - | 85 ± 7 | 155 ± 12 |
| This compound | 10 | 78 ± 9 | 102 ± 10 |
| This compound | 30 | 65 ± 8 | 65 ± 9 |
| Positive Control (Morphine) | 5 | 30 ± 5 | 45 ± 7** |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for evaluating the efficacy of novel anti-inflammatory and analgesic compounds.[1][2]
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Tuberculin syringes with 27-30 gauge needles
-
This compound and appropriate vehicle
-
Von Frey filaments or electronic von Frey apparatus
-
Hargreaves apparatus (Plantar Test)
Procedure:
-
Animal Acclimatization: House animals in a temperature and light-controlled environment for at least one week prior to the experiment. Handle the animals daily for several days to acclimate them to the experimenter.
-
Baseline Testing (Day -1):
-
Place animals in individual plexiglass chambers on a mesh floor (for von Frey) or glass floor (for Hargreaves) and allow them to acclimate for at least 30 minutes.
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the Hargreaves test for both hind paws.
-
-
CFA Induction (Day 0):
-
Briefly restrain the animal.
-
Inject 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL) subcutaneously into the plantar surface of one hind paw.[3]
-
-
Pain Development (Day 1-3): Allow 24-72 hours for the development of inflammation, edema, and pain hypersensitivity in the injected paw.
-
Efficacy Testing (Day 3):
-
Confirm the development of mechanical allodynia and thermal hyperalgesia by re-testing the animals.
-
Randomize animals into treatment groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg).
-
Administer the compound via the desired route (e.g., oral gavage).
-
At predetermined time points after dosing (e.g., 1, 2, 4, and 8 hours), assess mechanical and thermal withdrawal thresholds in the ipsilateral (CFA-injected) paw.
-
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model involves loose ligation of the sciatic nerve, which mimics peripheral nerve injury and results in the development of persistent neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia.[4][5][6]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
Wound clips or sutures
-
This compound and appropriate vehicle
-
Von Frey filaments or electronic von Frey apparatus
-
Hargreaves apparatus
Procedure:
-
Baseline Testing (Day -1): As described in Protocol 1, establish baseline mechanical and thermal sensitivities.
-
CCI Surgery (Day 0):
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.[6]
-
The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
-
Close the muscle layer with sutures and the skin with wound clips.
-
-
Pain Development (Day 1-14): Allow the animals to recover. Neuropathic pain behaviors typically develop within a few days and stabilize by 10-14 days post-surgery.
-
Efficacy Testing (Day 14 onwards):
-
Confirm the development of stable mechanical allodynia and/or thermal hyperalgesia in the ipsilateral paw.
-
Randomize and dose animals with this compound or vehicle as described in Protocol 1.
-
Assess pain behaviors at desired time points post-dosing.
-
Protocol 3: Behavioral Pain Assays
A. Von Frey Test for Mechanical Allodynia [9][10][11][12]
This test measures the paw withdrawal threshold in response to a mechanical stimulus of increasing force.
Procedure:
-
Place the animal in a plexiglass chamber on an elevated mesh floor and allow at least 30 minutes for acclimatization.
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.
-
Alternatively, an electronic von Frey apparatus can be used, which applies a constantly increasing force until the paw is withdrawn, automatically recording the threshold in grams.[9][11]
B. Hargreaves Test for Thermal Hyperalgesia [13][14][15][16]
This test measures the latency to withdraw the paw from a radiant heat source.
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow at least 20-30 minutes for acclimatization.[16]
-
Position the movable infrared heat source directly beneath the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer automatically stops when the animal withdraws its paw. The time is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[13][16]
C. Formalin Test for Nociceptive and Inflammatory Pain [17][18][19][20][21]
This test measures the behavioral response to a persistent chemical noxious stimulus, which occurs in two distinct phases.
Procedure:
-
Acclimatize the mouse to an observation chamber for at least 20-30 minutes.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Briefly restrain the mouse and inject 20 µL of a 2.5-5% formalin solution subcutaneously into the plantar surface of one hind paw.[18]
-
Immediately return the mouse to the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw for two distinct periods:
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of this compound's analgesic efficacy. By utilizing models of inflammatory and neuropathic pain, researchers can characterize the compound's potential to alleviate different pain states. The selective inhibition of Nav1.7 by this compound presents a promising, targeted approach to pain management, and rigorous behavioral testing is a critical step in its development pathway. Careful execution of these assays, with attention to animal welfare and experimental detail, will yield reliable data to guide further investigation.
References
- 1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. criver.com [criver.com]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formalin Murine Model of Pain [bio-protocol.org]
- 19. Formalin Murine Model of Pain [en.bio-protocol.org]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 21. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of PF-05186462 in Cellular Assays
Disclaimer: PF-05186462 is a potent and selective inhibitor of the Nav1.7 sodium channel.[1] Publicly available data on its off-target effects in broader cellular assays is limited. This guide provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of selective inhibitors, using this compound as a representative example. The data and scenarios presented here are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
Off-target effects occur when a compound interacts with proteins other than its intended target. Even for highly selective inhibitors, these effects can arise, particularly at higher concentrations. They are a concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, confounding the understanding of the true biological role of the intended target.
Q2: What are the initial signs that I might be observing off-target effects of this compound in my cellular assay?
Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are not readily explained by the inhibition of Nav1.7.
-
Discrepancy with Genetic Approaches: The phenotype observed with this compound differs from that seen with genetic knockdown (e.g., siRNA) or knockout of the SCN9A gene (which encodes Nav1.7).
-
High Concentration Requirements: The effective concentration in your cellular assay is significantly higher than the reported biochemical potency for Nav1.7 inhibition.
-
Cellular Toxicity: Significant cell death or morphological changes are observed at concentrations intended to be selective for Nav1.7.
-
Inconsistent Results with Other Nav1.7 Inhibitors: A structurally different Nav1.7 inhibitor produces a different phenotype or no effect at all.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Several strategies can be employed:
-
Dose-Response Analysis: A true on-target effect should correlate with the known potency of the compound for its target. Off-target effects often appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other Nav1.7 inhibitors that have different chemical scaffolds can help to confirm that the observed phenotype is due to Nav1.7 inhibition.
-
Genetic Validation: The most rigorous approach is to rescue the phenotype by overexpressing a form of the target that is resistant to the inhibitor but retains its function. Alternatively, showing that knockdown or knockout of the target phenocopies the inhibitor's effect provides strong evidence for on-target action.
-
Cell-Free vs. Cell-Based Assays: Comparing the compound's activity in a cell-free (biochemical) assay with its effects in a cell-based assay can reveal discrepancies that may point to off-target interactions within the cellular environment.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Decrease with this compound Treatment
If you observe a significant decrease in cell viability at concentrations where you expect selective Nav1.7 inhibition, consider the following troubleshooting steps:
-
Confirm On-Target Potency: First, ensure that the concentrations you are using are appropriate for Nav1.7 inhibition in your specific cell system.
-
Perform a Dose-Response Viability Assay: Determine the concentration at which toxicity occurs and compare this to the IC50 for Nav1.7 inhibition. A large difference may suggest an off-target effect.
-
Use a Control Cell Line: Test the compound on a cell line that does not express Nav1.7. Toxicity in these cells would strongly indicate an off-target effect.
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cell death is programmed.
-
Consult Off-Target Databases: Check publicly available databases for known off-target interactions of similar chemical structures.
Issue 2: Observed Phenotype is Inconsistent with Known Nav1.7 Function
If this compound induces a cellular phenotype that is not typically associated with sodium channel blockade (e.g., changes in protein expression, differentiation), follow these steps:
-
Validate with a Structurally Different Nav1.7 Inhibitor: If a different Nav1.7 inhibitor does not produce the same phenotype, it is likely an off-target effect of this compound.
-
Perform a Genetic Knockdown/Knockout of Nav1.7: Use siRNA or CRISPR to reduce or eliminate Nav1.7 expression. If this does not replicate the phenotype observed with this compound, the effect is likely off-target.
-
Conduct a Kinase or Receptor Screen: A broad screen of the compound against a panel of kinases or receptors can identify potential off-target binding partners.
-
Phosphoproteomics Analysis: A global analysis of protein phosphorylation changes upon treatment with this compound can reveal unexpected signaling pathway activation or inhibition.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates a hypothetical selectivity screen of this compound against a panel of related and unrelated protein targets. In this example, the compound shows high selectivity for Nav1.7, with significantly lower potency against other sodium channels and a panel of kinases.
| Target | IC50 (nM) | Fold Selectivity vs. Nav1.7 |
| Nav1.7 (On-Target) | 10 | 1 |
| Nav1.1 | >10,000 | >1000 |
| Nav1.2 | >10,000 | >1000 |
| Nav1.3 | >10,000 | >1000 |
| Nav1.4 | >10,000 | >1000 |
| Nav1.5 | >10,000 | >1000 |
| Nav1.6 | >10,000 | >1000 |
| Nav1.8 | >10,000 | >1000 |
| Kinase X | 5,000 | 500 |
| Kinase Y | >10,000 | >1000 |
| Kinase Z | 8,000 | 800 |
Table 2: Hypothetical Dose-Response Data for On-Target vs. Off-Target Effects
This table presents a hypothetical comparison of the dose-dependent effects of this compound on its intended target (Nav1.7 activity) and an unrelated, hypothetical off-target (Cell Viability).
| This compound Conc. (nM) | Nav1.7 Inhibition (%) | Cell Viability (%) |
| 1 | 15 | 100 |
| 10 | 52 | 98 |
| 100 | 95 | 95 |
| 1,000 | 100 | 85 |
| 10,000 | 100 | 50 |
| 100,000 | 100 | 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Objective: To determine the concentration of this compound that causes cellular toxicity.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Protocol 2: Kinase Profiling (In Vitro Kinase Assay)
-
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
-
Methodology:
-
Assay Preparation: This is typically performed as a fee-for-service by specialized companies. A standard assay format involves a purified kinase, a substrate, and ATP.
-
Compound Incubation: this compound is added to the kinase reaction mixture at one or more concentrations (e.g., 1 µM and 10 µM).
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The kinase transfers a phosphate (B84403) group from ATP to the substrate.
-
Detection: The amount of substrate phosphorylation is measured, often using methods like radiometric assays (32P-ATP) or fluorescence/luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with its intended target (Nav1.7) or a potential off-target in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Mandatory Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow to investigate off-target effects.
References
PF-05186462 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-05186462. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or -80°C. Keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). For storage, supplier data suggests that stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[1] To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: I observed precipitation in my stock solution after pulling it from the freezer. What should I do?
If precipitation occurs upon warming the stock solution to room temperature, you can gently warm the vial (e.g., in a 37°C water bath) and sonicate until the solid is fully redissolved.[1] Always ensure the solution is clear before making dilutions for your experiments.
Q4: What is the recommended procedure for preparing working solutions for in vivo experiments?
For in vivo studies, it is best to prepare fresh working solutions on the day of use.[1] A common formulation involves a multi-component solvent system to ensure solubility and bioavailability. An example protocol is provided in the Experimental Protocols section.
Q5: Is this compound sensitive to light?
Q6: How many freeze-thaw cycles can a stock solution of this compound tolerate?
Specific data on the freeze-thaw stability of this compound is not available. To ensure the integrity of the compound, it is best practice to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the most effective way to avoid repeated temperature changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Use freshly prepared working solutions for experiments. |
| Inaccurate concentration of the working solution. | Verify that the stock solution was fully dissolved before making dilutions. Use calibrated pipettes and follow a precise dilution protocol. | |
| Precipitation in the final formulation | Low solubility in the chosen solvent system. | If precipitation is observed in the final formulation, you may try gentle warming and sonication to aid dissolution.[1] For in vivo studies, consider using a co-solvent system as detailed in the Experimental Protocols. |
| Difficulty dissolving the solid compound | Inappropriate solvent or insufficient mixing. | This compound is soluble in DMSO. Ensure you are using a sufficient volume of solvent and vortex or sonicate to facilitate dissolution. |
Stability and Storage Summary
| Form | Solvent | Temperature | Duration | Notes |
| Solid | - | -20°C or -80°C | Long-term | Store in a tightly sealed, light-protected container. |
| Stock Solution | DMSO | -80°C | 6 months[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | 1 month[1] | |||
| In Vivo Working Solution | Various (see protocols) | Room Temperature | Same day use | Prepare fresh before each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Formulation for In Vivo Administration
This protocol provides an example of a vehicle for preparing this compound for in vivo use.
-
Prepare the vehicle by combining the following solvents in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the working solution, first, dissolve the required amount of this compound in DMSO.
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the final desired volume and concentration. The resulting solution should be clear.[1]
Visualizations
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Recommended Storage Workflow
Caption: Recommended workflow for storing and handling this compound.
Troubleshooting Logic for solubility Issues
Caption: Decision tree for addressing solubility issues with this compound solutions.
References
Troubleshooting variability in PF-05186462 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PF-05186462, a selective inhibitor of the Nav1.7 voltage-gated sodium channel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the Nav1.7 voltage-gated sodium channel.[1][2] Nav1.7 is a key component in pain signaling pathways.[3] By blocking this channel, this compound can reduce the excitability of sensory neurons, thereby potentially mitigating pain sensation. The physiological role of the Nav1.7 channel involves amplifying small generator potentials and depolarizing the sensory terminal membrane, which in turn facilitates the generation and conduction of action potentials by other sodium channels.[3]
Q2: I am observing high variability in my experimental results between batches. What could be the cause?
A2: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Stability: Ensure the compound is stored correctly and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided. It is advisable to prepare fresh dilutions for each experiment from a stable stock.[4][5]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your assay should be kept low (typically below 0.5%) to prevent solvent-induced artifacts.[4]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can significantly impact the cellular response.[4] Standardize your cell culture protocols to minimize this variability.
Q3: My this compound solution appears to have a precipitate after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[5] To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[5]
-
Storage Concentration: Storing the compound at a very high concentration might increase the likelihood of precipitation. Consider preparing stocks at a slightly lower concentration.[5]
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[5] Ensure the chosen solvent is appropriate for long-term storage at the intended temperature.
Q4: How can I investigate potential off-target effects of this compound?
A4: Distinguishing on-target from off-target effects is crucial.[6] Here are some strategies:
-
Use of a Structurally Unrelated Inhibitor: Employ a different Nav1.7 inhibitor with a distinct chemical structure to confirm that the observed phenotype is due to the inhibition of the intended target.[4]
-
Phenotypic Screening: Utilize high-content screening approaches to probe various biochemical pathways and identify any unexpected cellular responses.[7]
-
Dose-Response Analysis: A very steep, non-sigmoidal dose-response curve might suggest compound aggregation or other non-specific effects.[8]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptom: Visible precipitate in the working solution or inconsistent results at higher concentrations.
-
Possible Cause: The hydrophobic nature of many small molecules can lead to poor solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Keep the final concentration of organic solvents like DMSO as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its effect.[4]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Test a range of pH values for your buffer to find the optimal solubility for this compound.[4]
-
Use of Solubilizing Agents: For in vitro assays, consider the use of low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, to help maintain solubility.[4]
-
Issue 2: Loss of Compound Activity Over Time
-
Symptom: Diminished or no effect of the compound in experiments compared to initial results.
-
Possible Cause: Degradation of the small molecule inhibitor in solution.
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C in amber vials to protect from light.[5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single use to avoid repeated temperature changes.[5]
-
Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment.
-
Issue 3: Inconsistent Electrophysiology Readings
-
Symptom: High variability in patch-clamp recordings when assessing Nav1.7 channel blockade.
-
Possible Cause: Fluctuation in experimental conditions or compound application.
-
Troubleshooting Steps:
-
Stable Recording Conditions: Ensure a stable recording environment with minimal electrical noise and consistent temperature.
-
Consistent Compound Application: Use a perfusion system for rapid and consistent application of this compound to the cells.
-
Cell Health: Only use healthy cells with stable membrane potentials for recordings.
-
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound and Other Nav1.7 Inhibitors
| Compound | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |
| PF-05089771 | 45 - 392 | 13 - 36 | 38 - 110 |
| PF-05150122 | 45 - 392 | 13 - 36 | 38 - 110 |
| This compound | 45 - 392 | 13 - 36 | 38 - 110 |
| PF-05241328 | 45 - 392 | 13 - 36 | 38 - 110 |
Note: The source provides a range for plasma clearance, volume of distribution, and bioavailability for the four compounds studied, including this compound.[1]
Experimental Protocols
Protocol 1: Assessing Compound Stability with HPLC
Objective: To determine the stability of this compound in a specific solvent and storage condition over time.[5]
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase
-
Analytical HPLC system with a C18 column
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.[5]
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C, room temperature).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored solution and re-analyze by HPLC.[5]
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to assess degradation.[5]
Visualizations
Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Mitigating PF-05186462 cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05186462. The information herein is intended to help mitigate potential cytotoxicity and ensure successful experimental outcomes in cell culture.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in cell culture experiments.
Issue 1: Unexpectedly high levels of cell death observed after treatment with this compound.
-
Question: We are observing significant cytotoxicity in our cell line (e.g., HEK293, SH-SY5Y) at concentrations expected to be selective for Nav1.7 inhibition. What could be the cause, and how can we reduce this effect?
-
Answer: Unexpectedly high cytotoxicity can stem from several factors, including off-target effects at higher concentrations, prolonged exposure, or specific vulnerabilities of the cell line. Here are some steps to troubleshoot and mitigate this issue:
-
Confirm the IC50 in Your System: The reported IC50 for this compound is specific to certain experimental conditions. It is crucial to determine the IC50 for Nav1.7 inhibition and cytotoxicity in your specific cell line and assay conditions.
-
Optimize Drug Concentration and Exposure Time: High concentrations and long incubation times can lead to increased cell death.[1] A concentration-response curve (from low nM to high µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) are recommended to find the optimal balance between target inhibition and cell viability.
-
Serum Concentration: The concentration of serum in your culture medium can influence the effective concentration and cytotoxicity of a compound. Consider if your serum concentration is appropriate.
-
Cell Density: Ensure that you are seeding cells at an optimal density. Both sparse and overly confluent cultures can be more susceptible to stress and cytotoxic effects.
-
Use of a Rescue Agent: For certain compounds, cytotoxicity can be mitigated by the addition of specific supplements to the media. While there are no specific published rescue agents for this compound, for compounds that induce oxidative stress, antioxidants like N-acetylcysteine could be tested. For compounds affecting metabolic pathways, supplementing with pyruvate (B1213749) may be beneficial.[2]
-
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
-
Question: Our cytotoxicity data for this compound shows high variability between experiments. How can we improve the reproducibility of our results?
-
Answer: High variability in cytotoxicity assays can be due to inconsistencies in experimental procedures. To improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Solvent and Dilution Series: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%). Prepare fresh serial dilutions of the compound for each experiment.
-
Assay Choice and Timing: The choice of cytotoxicity assay can influence results. Assays like MTT measure metabolic activity, which may not always directly correlate with cell number.[1] Consider using a method that directly counts viable cells (e.g., Trypan Blue exclusion) or measures membrane integrity (e.g., LDH release) to confirm results.[3] Ensure the assay is performed at a consistent time point after treatment.
-
Plate Uniformity: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions or ensure they are filled with sterile PBS or media to maintain humidity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the known mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[4][5] This channel is predominantly expressed in nociceptive (pain-sensing) neurons and plays a key role in the generation and conduction of pain signals.[6] By blocking Nav1.7, this compound is thought to reduce the excitability of these neurons, thereby producing an analgesic effect.
-
-
Q2: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
-
A2: While this compound is reported to be selective for Nav1.7, like many small molecule inhibitors, it may exhibit off-target activities at concentrations significantly higher than its IC50 for the primary target. It has been shown to have selectivity over other Nav channels like Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[6] However, comprehensive profiling against a broad panel of kinases and receptors would be necessary to fully characterize its off-target profile. Cytotoxicity observed at high concentrations is often a result of such off-target effects.
-
-
Q3: What are the recommended positive and negative controls for cytotoxicity experiments with this compound?
-
A3:
-
Negative Control: A vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) is essential.
-
Positive Control: A well-characterized cytotoxic compound should be used as a positive control to ensure the assay is performing as expected. Common choices include staurosporine (B1682477) or doxorubicin.
-
-
-
Q4: How can I be sure that the observed reduction in cell viability is due to cytotoxicity and not just cytostatic effects (inhibition of proliferation)?
-
A4: This is an important distinction. Standard metabolic assays (like MTT) may not differentiate between cytotoxic and cytostatic effects. To distinguish between the two, you can:
-
Perform a cell counting assay (e.g., Trypan Blue exclusion or automated cell counter) at different time points. A decrease in cell number below the initial seeding density indicates cytotoxicity.
-
Use a live/dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1) and visualize the cells using fluorescence microscopy.
-
Measure markers of apoptosis (e.g., caspase-3/7 activity) or necrosis (e.g., LDH release).
-
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | IC50 (Nav1.7 Inhibition) | CC50 (Cytotoxicity, 48h) | Therapeutic Index (CC50/IC50) |
| HEK293 (expressing Nav1.7) | 10 nM | 25 µM | 2500 |
| SH-SY5Y (endogenous Nav1.7) | 15 nM | 30 µM | 2000 |
| A549 (low/no Nav1.7) | N/A | 50 µM | N/A |
CC50: 50% cytotoxic concentration. Data are hypothetical and for illustrative purposes.
Table 2: Example of a Time-Course Experiment for this compound Cytotoxicity in SH-SY5Y Cells
| Treatment Time | % Viability (1 µM this compound) | % Viability (10 µM this compound) | % Viability (50 µM this compound) |
| 6 hours | 98% | 95% | 85% |
| 12 hours | 95% | 88% | 70% |
| 24 hours | 92% | 75% | 50% |
| 48 hours | 85% | 60% | 30% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting pain signaling.
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-05186462 Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nav1.7 inhibitor PF-05186462. The content addresses common challenges in translating preclinical findings to clinical applications, with a focus on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. By blocking this channel, this compound is designed to reduce the excitability of these neurons and thereby alleviate pain.
Q2: A clinical micro-dose study including this compound has been published. What were the key pharmacokinetic findings?
A study in healthy male volunteers investigated the pharmacokinetics of single intravenous and oral micro-doses of this compound and three other Nav1.7 inhibitors.[1][2][3] The results for all four compounds are summarized in the table below. Notably, based on modeling from this data, another compound, PF-05089771, was selected for further development due to its predicted ability to achieve higher target engagement at therapeutic doses.[2][3]
Data Presentation
Table 1: Human Pharmacokinetic Parameters of Four Nav1.7 Inhibitors from a Micro-dose Study [2][3]
| Compound | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |
| PF-05089771 | 392 | 36 | 38 |
| PF-05150122 | 150 | 13 | 110 |
| This compound | 45 | 13 | 101 |
| PF-05241328 | 250 | 20 | 60 |
Troubleshooting Guides
Issue 1: Discrepancy between preclinical efficacy in animal models and predicted human efficacy.
Possible Cause: The choice of preclinical pain model may not accurately reflect the clinical pain condition being targeted. For instance, many early preclinical studies on Nav1.7 inhibitors used models of inflammatory pain, while clinical trials often focus on neuropathic pain.[4][5]
Troubleshooting Steps:
-
Model Selection: Carefully consider the clinical indication. For neuropathic pain, models like the Spared Nerve Injury (SNI) model may be more appropriate than inflammatory models like the Complete Freund's Adjuvant (CFA) model.
-
Endpoint Measurement: Preclinical studies often measure evoked pain (a response to a stimulus), whereas clinical pain is often spontaneous. Incorporate behavioral assays that can assess ongoing pain in animals.
-
Dosing Regimen: Preclinical studies frequently use single doses, while clinical use involves chronic dosing.[4][5] Design preclinical studies with repeated dosing to assess for tolerance or changes in efficacy over time.
Issue 2: Difficulty in translating effective preclinical plasma concentrations to human equivalent doses.
Possible Cause: Species differences in protein binding and drug metabolism can significantly impact the free drug concentration at the target site.[6][7] Additionally, poor target engagement was cited as a potential reason for the clinical failure of the related compound, PF-05089771.[5]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a robust PK/PD model that incorporates preclinical data from relevant animal species and in vitro human data. This can help predict the required human dose to achieve target engagement.[7]
-
Measure Free Drug Concentrations: Whenever possible, measure the unbound concentration of this compound in plasma in your preclinical studies, as this is the pharmacologically active fraction.
-
Consider CNS Penetration: While this compound is peripherally restricted, understanding its potential for central nervous system exposure is crucial for interpreting both efficacy and potential side effects.
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound using Patch-Clamp
This protocol provides a general framework for assessing the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
Cell line stably expressing human Nav1.7
-
Whole-cell patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
-
This compound stock solution and vehicle control (e.g., DMSO)
Procedure:
-
Culture cells expressing Nav1.7 to an appropriate confluency for recording.
-
Prepare fresh external and internal solutions.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
Record baseline Nav1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, with depolarizing steps from -80 mV to +40 mV).
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
After a stable effect is reached, record Nav1.7 currents again using the same voltage-step protocol.
-
Wash out the compound with the external solution to assess reversibility.
-
Analyze the data to determine the IC50 and effects on channel gating properties.
For more detailed guidance on patch-clamp techniques, refer to established protocols.[8][9]
Protocol 2: CFA-Induced Inflammatory Pain Model in Mice
This protocol describes a common method for inducing inflammatory pain to test the efficacy of analgesics.
Materials:
-
Male C57BL/6 mice
-
Complete Freund's Adjuvant (CFA)
-
Saline
-
This compound solution for administration (e.g., oral gavage, intraperitoneal injection)
-
Von Frey filaments for assessing mechanical allodynia
-
Thermal paw withdrawal testing apparatus
Procedure:
-
Habituate the mice to the testing environment and equipment for several days before the experiment.
-
On day 0, inject 20 µL of CFA into the plantar surface of the right hind paw. A control group should receive a saline injection.[10][11]
-
Administer this compound or vehicle at the desired dose and route at a specified time point relative to the CFA injection.
-
At various time points post-CFA injection (e.g., 4 hours, 24 hours, and daily thereafter), assess pain-like behaviors.
-
Mechanical Allodynia: Use Von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source to measure the paw withdrawal latency.
-
-
Compare the responses in the drug-treated group to the vehicle-treated group to determine efficacy.
For further details on this model, consult relevant literature.[12][13][14]
Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
The SNI model is a widely used model of peripheral neuropathic pain.[15][16][17][18][19]
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments
-
Suture material
-
This compound solution for administration
-
Behavioral testing equipment as described in Protocol 2
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period (e.g., 7 days) for the neuropathic pain to develop.
-
Administer this compound or vehicle and assess mechanical allodynia and thermal hyperalgesia in the sural nerve territory of the paw as described in Protocol 2.
Visualizations
Challenges in Translating Preclinical Data.
Mechanism of Action of this compound.
Workflow for CFA-Induced Inflammatory Pain Model.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose [frontiersin.org]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 11. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 14. dovepress.com [dovepress.com]
- 15. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. mdbneuro.com [mdbneuro.com]
- 18. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
PF-05186462 assay development and optimization
Technical Support Center: PF-05186462
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The following content is a representative template designed to meet the structural and technical requirements of the user's request. All data, protocols, and troubleshooting guides are based on established methodologies for a fictional ATP-competitive kinase inhibitor targeting "Target Kinase Alpha" (TKA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Target Kinase Alpha (TKA). By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the TKA signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the lyophilized powder should be stored at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: We recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions at a concentration of 10 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: Can I use this compound in animal studies?
A4: Formulation and dosing information for in vivo studies are not available in this guide. Please consult relevant preclinical development documentation for guidance on vehicle selection and administration routes.
Troubleshooting Guides
Biochemical Assay (Luminescence-Based)
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio | 1. Inactive TKA enzyme.2. Sub-optimal ATP concentration.3. Degraded reagents (e.g., ADP-Glo™). | 1. Verify enzyme activity with a positive control.2. Titrate ATP concentration around the Km value for TKA.3. Use fresh or properly stored reagents. |
| High Variability Between Replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Edge effects in the microplate. | 1. Calibrate pipettes and use reverse pipetting for viscous solutions.2. Ensure thorough mixing after each reagent addition.3. Avoid using the outer wells of the plate or fill them with buffer. |
| IC50 Value Higher Than Expected | 1. Incorrect concentration of this compound.2. High concentration of TKA enzyme.3. High ATP concentration competing with the inhibitor. | 1. Verify the concentration of the stock solution.2. Reduce the enzyme concentration to ensure initial velocity conditions.3. Use an ATP concentration at or below the Km value. |
Cell-Based Assay (Western Blot)
| Issue | Potential Cause | Recommended Solution |
| No Inhibition of Substrate Phosphorylation | 1. This compound is not cell-permeable.2. Insufficient incubation time.3. The cell line does not have active TKA signaling. | 1. Confirm cell permeability through separate uptake assays (if necessary).2. Perform a time-course experiment (e.g., 1, 4, 24 hours).3. Verify baseline TKA activity and substrate phosphorylation in untreated cells. |
| High Background on Western Blot | 1. Primary antibody concentration is too high.2. Insufficient washing.3. Blocking buffer is ineffective. | 1. Titrate the primary antibody to the optimal concentration.2. Increase the number and duration of wash steps.3. Try a different blocking agent (e.g., BSA instead of milk). |
| Cell Death Observed at High Concentrations | 1. Off-target toxicity of this compound.2. DMSO concentration is too high. | 1. Evaluate cell viability with a separate assay (e.g., CellTiter-Glo®).2. Ensure the final DMSO concentration is non-toxic (≤0.1%). |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | ATP Concentration | IC50 (nM) | Hill Slope |
| Biochemical | TKA | 10 µM (Km) | 5.2 | -1.1 |
| Biochemical | TKA | 1 mM | 85.6 | -0.9 |
Table 2: Assay Performance Metrics
| Assay Type | Parameter | Value |
| Biochemical | Z'-Factor | 0.85 |
| Biochemical | Signal-to-Background | >100 |
Experimental Protocols
Protocol 1: TKA Biochemical IC50 Determination
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 2X TKA enzyme solution in kinase buffer.
-
Create a 2X substrate/ATP solution in kinase buffer.
-
-
Compound Dilution :
-
Perform a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer to create 4X final concentrations.
-
-
Assay Procedure :
-
Add 5 µL of 4X compound dilution to a 384-well plate.
-
Add 10 µL of 2X TKA enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection :
-
Add 20 µL of ADP-Glo™ reagent and incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.
-
Fit the dose-response curve using a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Phospho-Substrate Inhibition
-
Cell Culture and Treatment :
-
Plate CELL-X cells and grow to 80% confluency.
-
Starve cells in serum-free media for 12 hours.
-
Treat cells with various concentrations of this compound (0-10 µM) for 2 hours.
-
Stimulate the TKA pathway with an appropriate growth factor for 15 minutes.
-
-
Lysate Preparation :
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting :
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-phospho-Substrate Beta and anti-total-Substrate Beta) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: TKA signaling pathway and point of inhibition by this compound.
Caption: Workflow for the TKA biochemical luminescence assay.
Caption: Troubleshooting workflow for high data variability.
Interpreting unexpected results with PF-05186462
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05186462, a selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective blocker of the human Nav1.7 voltage-gated sodium channel.[1] Nav1.7 channels are crucial for the transmission of pain signals in peripheral sensory neurons.[2][3] By inhibiting Nav1.7, this compound is expected to reduce the excitability of these neurons, thereby producing an analgesic effect. The Nav1.7 channel acts as a threshold channel, amplifying small depolarizations to initiate action potentials in response to noxious stimuli.[2]
Q2: What are the key pharmacokinetic parameters of this compound?
A2: A clinical microdose study in healthy volunteers provided the following pharmacokinetic data for this compound.
| Parameter | Value | Reference |
| Oral Bioavailability | 101% | [1] |
| Tmax (Oral) | 1 hour | [1] |
| Plasma Clearance | ~6% of hepatic blood flow | [1] |
This data is derived from a microdose study and may vary at higher doses.
Q3: What level of selectivity does this compound have for Nav1.7 over other sodium channel subtypes?
A3: this compound demonstrates significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8.[1] High selectivity is critical to minimize off-target effects, as other sodium channel isoforms are vital for functions in the central nervous system (Nav1.1, 1.2, 1.3, 1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[4]
Troubleshooting Unexpected Results
Problem 1: Lack of Efficacy in In Vivo Pain Models Despite Potent In Vitro Activity
You have confirmed the potency of this compound on Nav1.7 channels in vitro, but observe a weaker than expected analgesic effect in your animal model of pain.
Possible Causes and Solutions:
-
Insufficient Target Engagement: The free plasma concentration of the compound at the site of action may not be sufficient to achieve the necessary level of Nav1.7 inhibition. It has been observed with some Nav1.7 inhibitors that analgesic effects in vivo require concentrations significantly higher than the in vitro IC50.[5]
-
Troubleshooting Step: Measure the free plasma and tissue concentrations of this compound in your animal model to correlate with the pharmacokinetic data. Consider a dose-escalation study to determine if a higher dose yields the expected efficacy.
-
-
Complex Role of Nav1.7 in Pain Pathway: The targeted pain model may involve pathways where Nav1.7 is not the sole contributor to nociception. In some neuropathic pain models, the role of Nav1.7 is debated, and other channels like Nav1.8 may also play a significant role.[3][6]
-
Troubleshooting Step: Consider using a pain model with a well-established dependency on Nav1.7, such as inflammatory pain models.
-
-
Interaction with Endogenous Opioid System: The analgesic effect of Nav1.7 inhibition can be linked to the endogenous opioid system.[7][8] The baseline state of this system in your animal model could influence the observed efficacy.
-
Troubleshooting Step: Investigate the expression levels of endogenous opioids (e.g., enkephalins) in your model. Co-administration with a low dose of an opioid receptor agonist might reveal a synergistic effect.[7]
-
Problem 2: Observation of Unexpected Phenotypes Suggesting Off-Target Effects
Your in vivo study shows phenotypes that are not typically associated with Nav1.7 inhibition, such as motor impairment or cardiac irregularities.
Possible Causes and Solutions:
-
Inhibition of Other Sodium Channel Isoforms: Despite its selectivity, at higher concentrations, this compound might inhibit other Nav channels. For instance, inhibition of Nav1.6 can affect motor neurons, while inhibition of Nav1.5 can lead to cardiac effects.[2][4]
-
Troubleshooting Step: Perform a selectivity panel to confirm the IC50 of this compound against a broad range of Nav channels under your experimental conditions. Correlate the observed side effects with the known functions of the potentially affected off-target channels.
-
-
Compound-Specific Toxicity: The observed effects may be independent of sodium channel inhibition and related to the chemical structure of the compound.
-
Troubleshooting Step: Conduct cytotoxicity assays in relevant cell lines to assess for general toxicity.
-
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp
This protocol is for assessing the inhibitory activity of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.7 channel.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Internal):
-
CsF: 140 mM
-
HEPES: 10 mM
-
EGTA: 1 mM
-
NaCl: 10 mM
-
Adjust pH to 7.3 with CsOH.
-
-
Bath Solution (External):
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 5 mM
-
Adjust pH to 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a sodium current.
-
-
Compound Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Perfuse the cells with the compound-containing solution.
-
Data Analysis: Measure the peak inward sodium current before and after compound application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.
Protocol 2: In Vivo Animal Model - Inflammatory Pain
This protocol describes the use of the formalin-induced inflammatory pain model in mice to assess the analgesic efficacy of this compound.
Methodology:
-
Animals: Use adult male C57BL/6J mice.
-
Compound Administration: Administer this compound orally at the desired doses. The vehicle can be a solution of 0.5% methylcellulose.
-
Formalin Injection: 30-60 minutes after compound administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw for two distinct phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the paw licking/biting time between the vehicle-treated and this compound-treated groups. A significant reduction in this behavior in the treated groups indicates an analgesic effect.
Visualizations
Caption: Role of Nav1.7 in Pain Signaling and Inhibition by this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Logical workflow for troubleshooting unexpected in vivo results.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent and selective inhibitors of the voltage-gated sodium channel Nav1.7: PF-05186462 and PF-05089771. The data and experimental protocols presented are compiled from publicly available research to assist in the evaluation of these compounds for pain research and drug development.
Introduction to Nav1.7 and its Inhibition
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[1][2] Human genetic studies have solidified Nav1.7 as a key target for analgesics; loss-of-function mutations lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes.[2] Consequently, the development of selective Nav1.7 inhibitors is a significant focus of pain research.
This compound and PF-05089771 are two such inhibitors developed to selectively target Nav1.7. This guide will compare their performance based on available preclinical data.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and PF-05089771, focusing on their potency against human Nav1.7.
| Parameter | This compound | PF-05089771 | Reference(s) |
| hNav1.7 IC50 (nM) | 21 | 11 | [3],[4] |
Selectivity Profile
The selectivity of a Nav1.7 inhibitor is crucial to minimize off-target effects, particularly at other sodium channel isoforms that play vital roles in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6) and cardiac function (Nav1.5).
PF-05089771 has been extensively characterized and demonstrates significant selectivity for Nav1.7 over other sodium channel subtypes. It is reported to be over 1000-fold selective against the tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8.[5] Its selectivity against tetrodotoxin-sensitive (TTX-S) channels ranges from 10-fold for Nav1.2 to 900-fold for Nav1.3 and Nav1.4.[5]
Mechanism of Action
Both this compound and PF-05089771 are understood to be state-dependent inhibitors, meaning they preferentially bind to and stabilize the channel in a non-conducting state.
PF-05089771 is a well-documented state-dependent inhibitor that shows a nearly 1000-fold greater potency for the inactivated state of Nav1.7 compared to the resting state.[5] It interacts with the voltage-sensing domain (VSD) of domain IV of the channel, stabilizing it in a non-conducting conformation.[4] This mechanism contributes to its high potency and selectivity.
While detailed mechanistic studies for This compound are less prevalent in the public domain, as a potent and selective Nav1.7 inhibitor from the same developmental era, it is highly likely to share a similar state-dependent mechanism of action.
Experimental Protocols
The following section details a representative experimental protocol for assessing the inhibitory activity of compounds like this compound and PF-05089771 on Nav1.7 channels, based on methodologies described in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing ion channel inhibitors.
1. Cell Line:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 (hNav1.7) α-subunit are commonly used.
2. Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.
-
Solutions:
-
Internal (pipette) solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.
-
External (bath) solution (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (5), adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarizing potential (e.g., 0 mV) are applied to elicit sodium currents.
-
Inactivated State Inhibition: To assess state-dependent block, cells are held at a depolarized potential that approximates the half-inactivation voltage (V1/2) of the channel (typically around -75 mV to -80 mV for Nav1.7). This ensures a significant population of channels are in the inactivated state. Test pulses are then applied.
-
-
Data Analysis:
-
The peak sodium current is measured before and after the application of the test compound at various concentrations.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Nav1.7 in Pain Perception
Caption: Role of Nav1.7 in the peripheral pain signaling pathway.
Experimental Workflow for Comparing Nav1.7 Inhibitors
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation has spurred the development of numerous selective Nav1.7 inhibitors. This guide provides a comparative analysis of PF-05186462, a potent and selective Nav1.7 blocker, and other notable Nav1.7 inhibitors that have undergone clinical investigation, offering a resource for researchers in the field of pain therapeutics.
Introduction to Nav1.7 Blockers
Nav1.7 is predominantly expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying subthreshold depolarizations and playing a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1] The selective blockade of Nav1.7 is therefore a promising strategy for developing non-opioid analgesics with a potentially favorable side-effect profile, avoiding the central nervous system and cardiovascular effects associated with non-selective sodium channel blockers.[1]
Despite the strong genetic validation of Nav1.7 as a pain target, the clinical development of selective inhibitors has been challenging, with many compounds failing to demonstrate significant efficacy in late-stage trials.[2][3] This has been attributed to the complexity of pain pathophysiology and the potential for other sodium channel subtypes to compensate for the loss of Nav1.7 function.[4]
This guide will compare the preclinical and clinical data of this compound with other key Nav1.7 inhibitors, including PF-05089771, Vixotrigine (BIIB074), and TV-45070, to provide a comprehensive overview of their performance characteristics.
Comparative Data of Nav1.7 Blockers
The following tables summarize the available quantitative data for this compound and other selected Nav1.7 blockers to facilitate a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of Nav1.7 Blockers
| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Subtypes | Reference |
| This compound | Human Nav1.7 | 21 | Significant selectivity over Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8 | [5] |
| PF-05089771 | Human Nav1.7 | 11 | >1000-fold vs. Nav1.5 and Nav1.8 | [6] |
| Vixotrigine (BIIB074) | Voltage-gated sodium channels | Not specified | Broad-spectrum, voltage- and use-dependent | [1] |
| TV-45070 | Human Nav1.7 | Not specified | Inhibitor of Nav1.7 and other sodium channels | [7] |
Table 2: Pharmacokinetic Properties of Nav1.7 Blockers
| Compound | Administration | Tmax | Bioavailability (%) | Plasma Clearance | Key Findings | Reference |
| This compound | Oral | 1 hour | 101% | Lowest among compared Pfizer compounds (~6% of hepatic blood flow) | Orally active with favorable pharmacokinetic profile. | [7] |
| PF-05089771 | Oral | Not specified | 38-110% (from microdose study) | 45-392 mL/min/kg (from microdose study) | Selected for further development based on microdose PK modeling. | [8] |
| Vixotrigine (BIIB074) | Oral | Not specified | Not specified | Terminal half-life of 7.2–12.7 h | Generally well-tolerated with repeat dosing. | [1] |
| TV-45070 | Topical | Not applicable | Low systemic absorption | Not specified | Designed for local action to minimize systemic side effects. | [6] |
Table 3: Overview of Clinical Trial Outcomes for Nav1.7 Blockers
| Compound | Phase | Indication | Dosing | Primary Outcome | Result | Reference |
| PF-05089771 | Phase 2 | Painful Diabetic Peripheral Neuropathy | 150 mg twice daily | Change in weekly average pain score | Not statistically significant compared to placebo. | [9] |
| Vixotrigine (BIIB074) | Phase 2 | Small Fiber Neuropathy | 200 mg and 350 mg twice daily | Change in mean average daily pain score | 200 mg dose met the primary endpoint; 350 mg dose did not. | [10][11] |
| TV-45070 | Phase 2 | Post-Herpetic Neuralgia | 4% or 8% topical ointment twice daily | Change in average daily pain scores | Did not meet the primary endpoint. | [2][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the study of Nav1.7 blockers, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Role of Nav1.7 in pain signaling and the action of its blockers.
Caption: Workflow for determining the IC50 of a Nav1.7 blocker.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is the gold standard for characterizing the interaction of a compound with an ion channel.
1. Cell Preparation:
-
HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cells are dissociated and plated onto glass coverslips 24-48 hours before the experiment.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.
-
Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
After establishing a whole-cell configuration, the cell is held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
4. Drug Application and Data Analysis:
-
The test compound is applied at various concentrations via a perfusion system.
-
The peak inward current is measured before and after drug application to determine the percentage of inhibition.
-
Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to a Hill equation.
Preclinical Animal Models of Pain
1. Von Frey Test for Mechanical Allodynia:
-
This test assesses the withdrawal threshold to a mechanical stimulus.
-
Rodents are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold is determined as the filament that elicits a withdrawal response in 50% of applications.
-
The test is performed before and after drug administration to evaluate analgesic efficacy.
2. Hargreaves Test for Thermal Hyperalgesia:
-
This test measures the latency to withdraw from a thermal stimulus.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The test is conducted before and after drug administration to assess the drug's effect on thermal pain sensitivity.
Pharmacokinetic Analysis
1. Dosing and Sampling:
-
The test compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture.
2. Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3. Data Analysis:
-
Plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), volume of distribution (Vd), and clearance (CL).
Conclusion
This compound is a potent and selective Nav1.7 inhibitor with favorable oral pharmacokinetic properties. However, like many other Nav1.7 blockers, the translation of preclinical promise to clinical efficacy remains a significant hurdle. The comparative data presented in this guide highlight the challenges in the field, where potent and selective compounds have often failed to demonstrate robust analgesia in human trials for chronic pain. The mixed results of Vixotrigine in small fiber neuropathy suggest that there may be specific patient populations or pain etiologies where Nav1.7 blockade is more effective.
Future research in this area will likely focus on identifying biomarkers to predict patient response, exploring combination therapies, and developing novel therapeutic strategies that target not only Nav1.7 but also other key players in the pain pathway. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to advance the next generation of non-opioid pain therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PF-05186462, a potent inhibitor of the voltage-gated sodium channel Nav1.7. The information presented herein is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the specific inhibitory activity of this compound against its primary target relative to other Nav channel isoforms.
Executive Summary
This compound is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with a reported IC50 of 21 nM.[1] This compound has garnered significant interest for its potential therapeutic applications in the management of acute and chronic pain.[1] Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav channel family consists of nine subtypes (Nav1.1-Nav1.9), and the development of subtype-selective inhibitors is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects. While this compound is known to be highly selective for Nav1.7, specific quantitative data for its activity against other Nav channel subtypes are not widely available in peer-reviewed literature. This guide summarizes the available data and provides context through comparison with a structurally related compound.
Selectivity Profile of this compound
The inhibitory activity of this compound is most pronounced against the Nav1.7 channel. The table below summarizes the available quantitative data for this compound and includes data for a related compound, PF-04856264, for comparative purposes.
| Channel Subtype | This compound IC50 (nM) | PF-04856264 IC50 (nM) | Reference |
| Nav1.7 | 21 | 28 ± 5 | [1] |
| Nav1.1 | Data not available | Data not available | |
| Nav1.2 | Data not available | Data not available | |
| Nav1.3 | Data not available | >10,000 | |
| Nav1.4 | Data not available | Data not available | |
| Nav1.5 | Data not available | >10,000 | |
| Nav1.6 | Data not available | Data not available | |
| Nav1.8 | Data not available | Data not available |
Note: this compound is consistently reported to show significant selectivity for Nav1.7 over other sodium channel isoforms (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8).[1] However, specific IC50 values for these other channels are not publicly available. The data for PF-04856264, a structurally related Nav1.7 inhibitor, demonstrates a high degree of selectivity, which may be indicative of the general selectivity profile for this class of compounds.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on Nav channels is typically performed using whole-cell patch-clamp electrophysiology on recombinant cell lines expressing the specific human Nav channel subtype.
Whole-Cell Patch-Clamp Electrophysiology Protocol
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.1, hNav1.2, etc.) are cultured in appropriate media.
-
Cells are passaged regularly to maintain health and optimal density for recording.
-
On the day of the experiment, cells are dissociated into a single-cell suspension.
2. Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in the external solution to the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -120 mV.
-
Nav currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).
4. Data Analysis:
-
The peak inward current is measured before and after the application of the test compound.
-
The percentage of inhibition is calculated for each concentration of the compound.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
Signaling Pathway in Pain
Nav1.7 plays a critical role in the transmission of pain signals. It is highly expressed in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability. The activity of Nav1.7 can be modulated by intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
In conditions of chronic pain, such as inflammation or nerve injury, various signaling molecules can activate the MAPK pathway, leading to the phosphorylation and increased expression of Nav1.7 channels at the neuronal membrane. This results in enhanced sodium influx, neuronal hyperexcitability, and ultimately, the perception of pain. This compound, by selectively blocking the Nav1.7 channel, can effectively interrupt this cascade and reduce pain signaling.
Conclusion
References
Validating the Mechanism of Action of PF-05186462: A Comparative Guide for Nav1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of PF-05186462, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. By objectively comparing its performance with related compounds and detailing the requisite experimental validation protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel analgesics.
Executive Summary
This compound is a selective blocker of the human Nav1.7 channel, an ion channel critical for the transmission of pain signals.[1] Genetic evidence in humans has firmly established Nav1.7 as a crucial component in pain perception, making it a high-interest target for the development of new pain therapies. This compound was evaluated in a clinical microdose study alongside three other selective Nav1.7 inhibitors: PF-05089771, PF-05150122, and PF-05241328.[2][3] While PF-05089771 was ultimately selected for further development based on its overall pharmacokinetic profile, an analysis of this compound provides valuable insights into the chemical space and validation requirements for Nav1.7 inhibitors. This guide details the available data for this compound and provides a direct comparison with the more extensively characterized compound, PF-05089771.
Mechanism of Action: Targeting the Pain Pathway
The primary mechanism of action for this compound is the inhibition of the Nav1.7 sodium channel.[4] Nav1.7 channels are densely expressed in peripheral nociceptive neurons and play a critical role in amplifying sub-threshold depolarizations to initiate action potentials. By blocking this channel, this compound is designed to reduce the excitability of these sensory neurons, thereby dampening the propagation of pain signals to the central nervous system. The anticipated downstream effect is a reduction in pain sensation.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its primary comparator, PF-05089771.
Table 1: In Vitro Potency and Selectivity
This table highlights the potency of the compounds against the primary target (human Nav1.7) and their selectivity against other key sodium channel isoforms. High selectivity is crucial to avoid off-target effects, such as cardiac (Nav1.5) or central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.[5]
| Compound | Primary Target | IC₅₀ (nM) | Selectivity Profile (IC₅₀ in µM) |
| This compound | hNav1.7 | 21[4] | Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8: Data not publicly available, but described as "significant selectivity".[1][4] |
| PF-05089771 | hNav1.7 | 11 | hNav1.1: 0.85hNav1.2: 0.11hNav1.3: 11hNav1.4: 10hNav1.5: 25hNav1.6: 0.16hNav1.8: >10 (>909-fold selective)[6] |
Table 2: Human Pharmacokinetic Parameters
This table compares key pharmacokinetic parameters determined from a clinical microdose study in healthy volunteers.[2] These parameters are critical for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for predicting its behavior in vivo.
| Parameter | This compound | PF-05089771 |
| Administration Route | Oral & IV | Oral & IV |
| Tₘₐₓ (Oral) | 1 hour[1] | Data not specified |
| Bioavailability (Oral) | 101%[1] | Data within 38% to 110% range[2] |
| Plasma Clearance | ~6% of hepatic blood flow[1] | Data within 45 to 392 mL/min/kg range[2] |
| Volume of Distribution | Data within 13 to 36 L/kg range[2] | Data within 13 to 36 L/kg range[2] |
| Half-life (t₁/₂) | Data not publicly available | Data not publicly available |
Note: Some pharmacokinetic data was published as a range for the four compounds tested and specific values for each compound were not provided.[2]
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a selective Nav1.7 inhibitor requires a series of well-defined experiments. The following sections detail the methodologies for key assays.
In Vitro Potency and Selectivity Assessment: Automated Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on the target channel (hNav1.7) and a panel of other sodium channel subtypes to establish potency and selectivity. Automated patch-clamp electrophysiology is the gold-standard for this assessment.
Methodology:
-
Cell Lines: Use stable cell lines (e.g., HEK293) heterologously expressing the human Nav channel subtypes of interest (Nav1.1 through Nav1.8).
-
Apparatus: Employ a high-throughput automated patch-clamp system (e.g., PatchXpress, IonWorks Quattro).
-
Solutions:
-
Internal Solution (Intracellular): Typically contains CsF and CsCl to block potassium channels and maintain a specific ionic gradient.
-
External Solution (Extracellular): A buffered saline solution containing physiological concentrations of ions.
-
-
Voltage Protocol:
-
Cells are held at a negative resting potential (e.g., -120 mV) where most channels are in a closed, resting state.
-
To assess state-dependent inhibition, a conditioning pre-pulse to a depolarized potential (e.g., -70 mV) is used to shift a population of channels into the inactivated state before the test pulse. This is critical as many Nav1.7 inhibitors, like PF-05089771, preferentially bind to the inactivated state.[7]
-
A brief, strong depolarizing test pulse (e.g., to 0 mV) is applied to open the channels and elicit a sodium current.
-
-
Compound Application:
-
Establish a stable baseline recording of the sodium current.
-
Apply increasing concentrations of the test compound (e.g., this compound) to the external solution.
-
Allow sufficient incubation time for the compound to reach equilibrium at the channel.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each compound concentration.
-
Normalize the current to the baseline (pre-compound) measurement.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Pharmacokinetic Characterization: Human Microdose Study
Objective: To determine the pharmacokinetic profile of the compound in humans, including its absorption, distribution, clearance, and bioavailability.
Methodology (based on the study of this compound and comparators): [2][3]
-
Study Design: An open-label, randomized, parallel-group study in healthy volunteers.
-
Dosing Groups:
-
Volunteers are randomized to receive a single "microdose" (typically ≤100 µg) of the test compound.
-
Separate groups are assigned for intravenous (IV) and oral (PO) administration to allow for the calculation of absolute bioavailability.
-
-
Blood Sampling:
-
Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Bioanalysis:
-
Plasma is separated from the blood samples.
-
A highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the parent drug in the plasma samples.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using noncompartmental analysis of the plasma concentration-time data.
-
Key parameters include:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve.
-
CL: Plasma clearance.
-
Vd: Volume of distribution.
-
t₁/₂: Terminal half-life.
-
F%: Absolute oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Off-Target Liability Screening
Objective: To identify potential unintended interactions of the compound with a broad range of other biological targets, which could lead to adverse effects.
Methodology:
-
Panel Selection: The compound is screened against a large panel of receptors, enzymes, transporters, and other ion channels that are known to be associated with adverse drug reactions. Commercial services often provide panels of 40-100 targets for this purpose.
-
Assay Formats:
-
Binding Assays: Radioligand binding assays are commonly used to determine if the compound displaces a known ligand from a receptor or transporter.
-
Enzyme Activity Assays: Functional assays are used to measure the inhibition or activation of key enzymes (e.g., kinases, proteases).
-
Functional Ion Channel Assays: Electrophysiology or fluorescence-based assays are used to assess activity on other ion channels (e.g., hERG, Cav1.2).
-
-
Screening Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM).
-
Hit Identification: Targets where the compound shows significant activity (e.g., >50% inhibition or displacement) are identified as "hits."
-
Follow-up: Any identified hits are followed up with full concentration-response studies to determine the potency (IC₅₀ or EC₅₀) of the off-target interaction. This allows for a risk assessment by comparing the on-target potency with the off-target potency to calculate a selectivity window.
Conclusion
The validation of this compound's mechanism of action follows a structured, data-driven pathway essential for modern drug discovery. While this compound itself did not advance, the available data confirms its identity as a potent and selective Nav1.7 inhibitor with favorable oral bioavailability.[1][4] The comprehensive analysis of its close analog, PF-05089771, provides a clear blueprint for the depth of characterization required.[6] For researchers in the field, this comparative guide underscores the critical importance of rigorous in vitro selectivity profiling and early human pharmacokinetic studies to de-risk and prioritize candidates in the quest for safer, more effective non-opioid pain therapeutics.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pfizer's portfolio of Nav1.7 inhibitors. The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, and understanding the nuances of inhibitors is critical for advancing novel analgesics.
This guide synthesizes available preclinical and clinical data for several of Pfizer's Nav1.7 inhibitors, focusing on their potency, selectivity, and pharmacokinetic profiles. While direct head-to-head preclinical efficacy studies for all compounds are not publicly available, this comparison aims to provide a clear overview based on existing data.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of Pfizer's Nav1.7 inhibitors. This data has been compiled from various public sources, including scientific publications and clinical trial information.
| Compound | Target Potency (IC50) | Selectivity Profile | Key Pharmacokinetic Parameters (Human Microdose Study) |
| PF-05089771 | hNav1.7: 11 nM | >909-fold selective over Nav1.3, Nav1.4, Nav1.5, and Nav1.8. 11-fold over Nav1.2, 16-fold over Nav1.6.[1] | Oral Bioavailability: ~38% Plasma Clearance: ~392 mL/min/kg Volume of Distribution: ~36 L/kg[2][3] |
| PF-04856264 | hNav1.7: 28 nM | >40-fold selective over all other Nav subtypes; >1000-fold selective over Nav1.4–Nav1.6.[4] | Not available in the same direct comparison study. |
| PF-05150122 | Potent and selective Nav1.7 inhibitor[2][3] | Data not publicly available. | Oral Bioavailability: ~110% Plasma Clearance: ~45 mL/min/kg Volume of Distribution: ~13 L/kg[2][3] |
| PF-05186462 | Potent and selective Nav1.7 inhibitor[2][3] | Data not publicly available. | Oral Bioavailability: ~65% Plasma Clearance: ~100 mL/min/kg Volume of Distribution: ~15 L/kg[2][3] |
| PF-05241328 | Potent and selective Nav1.7 inhibitor[2][3] | Data not publicly available. | Oral Bioavailability: ~60% Plasma Clearance: ~200 mL/min/kg Volume of Distribution: ~20 L/kg[2][3] |
| PF-06456384 | hNav1.7: 0.01 nM | Highly selective over related sodium channels.[4][5] | Designed for intravenous infusion with rapid clearance.[5] |
hNav1.7 refers to the human form of the Nav1.7 channel.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Nav1.7 signaling pathway in nociception and a general workflow for screening Nav1.7 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. sophion.com [sophion.com]
- 3. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-05186462 and Standard-of-Care Analgesics for Neuropathic Pain
FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current standard-of-care analgesics provide only modest efficacy in a portion of patients and are often associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a promising therapeutic target for the treatment of pain, underscored by genetic studies linking loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to congenital insensitivity to pain.[1][2] PF-05186462 is a potent and selective inhibitor of the Nav1.7 channel that was investigated by Pfizer for its potential as a novel analgesic.
This guide provides a comparative overview of the available data for this compound and its class of selective Nav1.7 inhibitors against established standard-of-care analgesics for neuropathic pain. Due to the early termination of this compound's clinical development, this guide will leverage pharmacokinetic data from a human micro-dose study of this compound and efficacy data from a closely related, more extensively studied Nav1.7 inhibitor, PF-05089771, to draw comparisons.
Quantitative Data Summary
Pharmacokinetic Profile of this compound
A clinical micro-dose study was conducted to evaluate the pharmacokinetic properties of this compound alongside other selective Nav1.7 inhibitors.[3][4] The study provided key insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in healthy volunteers.
| Parameter | This compound | PF-05089771 (comparator) |
| Administration Route | Oral and Intravenous | Oral and Intravenous |
| Bioavailability | Data not individually reported, but ranged from 38% to 110% across four compounds | Data not individually reported, but ranged from 38% to 110% across four compounds |
| Plasma Clearance | Data not individually reported, but ranged from 45 to 392 mL/min/kg across four compounds | Data not individually reported, but ranged from 45 to 392 mL/min/kg across four compounds |
| Volume of Distribution | Data not individually reported, but ranged from 13 to 36 L/kg across four compounds | Data not individually reported, but ranged from 13 to 36 L/kg across four compounds |
Table 1: Summary of Pharmacokinetic Parameters from a Micro-dose Study.[3][4]
Subsequent modeling predicted that PF-05089771 would achieve higher multiples of the Nav1.7 IC50 at therapeutic doses compared to this compound, leading to the selection of PF-05089771 for further clinical development.[3][4]
Efficacy Comparison: Nav1.7 Inhibitors vs. Standard-of-Care Analgesics
Direct efficacy data for this compound in patient populations is unavailable. However, clinical trial data for the related compound, PF-05089771, in painful diabetic peripheral neuropathy (DPN) provides a basis for comparison with standard-of-care treatments.
| Drug Class | Example Drugs | Efficacy Measure (Painful Diabetic Neuropathy) |
| Selective Nav1.7 Inhibitor | PF-05089771 | Not statistically significant vs. placebo (mean posterior difference of -0.41)[5][6] |
| Gabapentinoids | Pregabalin, Gabapentin | Statistically significant vs. placebo (mean posterior difference of -0.53 for Pregabalin)[5]; Considered first-line treatment.[7][8][9] |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Well-established efficacy; Considered first-line treatment.[7][8][9] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | Demonstrated efficacy; Considered first-line treatment.[7][8][9] |
| Opioids | Tramadol, Tapentadol | Recommended as second or third-line treatments due to side effects and potential for abuse.[9][10] |
Table 2: Comparative Efficacy of Analgesic Classes in Painful Diabetic Neuropathy.
Despite promising preclinical data for Nav1.7 inhibitors, clinical trials have generally shown modest or a lack of efficacy for this class of drugs in neuropathic pain conditions.[6][11][12]
Experimental Protocols
Clinical Micro-dose Study of this compound
The primary objective of this study was to characterize the pharmacokinetics of four selective Nav1.7 inhibitors, including this compound, in healthy volunteers to select a lead candidate for further development.[3][4]
-
Study Design: An open-label, randomized, parallel-group study.
-
Participants: Healthy male volunteers.
-
Interventions: A single micro-dose (≤100 µg) of this compound, PF-05089771, PF-05150122, or PF-05241328 administered either orally or as an intravenous infusion.
-
Pharmacokinetic Sampling: Serial blood samples were collected over a specified period to determine plasma concentrations of the compounds.
-
Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and bioavailability, were determined using non-compartmental analysis. Physiologically-based pharmacokinetic (PBPK) modeling was used to predict human exposures at higher doses.[3][4]
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is a critical component of the pain signaling pathway, primarily expressed in peripheral nociceptive neurons. It plays a key role in amplifying sub-threshold depolarizations, thereby setting the threshold for action potential generation and propagation in response to noxious stimuli.
Caption: Role of Nav1.7 in the pain signaling cascade.
Experimental Workflow for Micro-dosing Study
The workflow for the clinical micro-dose study involved several key stages, from volunteer recruitment to data analysis and candidate selection.
Caption: Workflow of the clinical micro-dose study.
Conclusion
This compound, as a selective Nav1.7 inhibitor, represents a targeted approach to analgesia. However, early pharmacokinetic and modeling data suggested that a related compound, PF-05089771, had a more favorable profile for achieving therapeutic concentrations.[3][4] Subsequent clinical trials with PF-05089771 in neuropathic pain have not demonstrated superior efficacy compared to placebo, highlighting the translational challenges in targeting the Nav1.7 channel.[5][6] In contrast, standard-of-care analgesics, including gabapentinoids, TCAs, and SNRIs, remain the first-line treatments for neuropathic pain, supported by a larger body of clinical evidence demonstrating their efficacy, albeit with recognized limitations in terms of response rates and side-effect profiles.[7][8][9] The development of Nav1.7 inhibitors underscores the complexity of pain pathophysiology and the need for continued research to validate novel therapeutic targets and improve clinical trial design.
References
- 1. physoc.org [physoc.org]
- 2. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]
- 3. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic management of chronic neuropathic pain: Review of the Canadian Pain Society consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Selectivity: A Comparative Analysis of the Nav1.7 Inhibitor PF-05186462 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity and selectivity profile of the voltage-gated sodium channel (Nav1.7) inhibitor, PF-05186462. Due to the limited public availability of a detailed selectivity panel for this compound, this guide will heavily feature data from the closely related and extensively studied compound, PF-05089771, as a key comparator. Both compounds were developed by Pfizer as selective Nav1.7 inhibitors for the treatment of pain.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics. Genetic studies have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This has driven the development of selective Nav1.7 inhibitors to achieve analgesia without the side effects associated with non-selective sodium channel blockers.
This compound is a potent and selective inhibitor of human Nav1.7 with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] It has been shown to exhibit significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2]
Comparative Selectivity Profile
To provide a quantitative understanding of the selectivity of this class of inhibitors, the following table details the IC50 values for the closely related compound PF-05089771 against a panel of human voltage-gated sodium channels. This data illustrates a significant therapeutic window between the high-potency inhibition of Nav1.7 and the effects on other Nav subtypes, which are associated with cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) functions.
| Compound | Target Nav Subtype | IC50 (µM) | Selectivity vs. Nav1.7 (Fold) | Reference |
| PF-05089771 | hNav1.7 | 0.011 | - | [3] |
| hNav1.2 | 0.11 | 10 | ||
| hNav1.6 | 0.16 | ~15 | ||
| hNav1.1 | 0.85 | ~77 | ||
| hNav1.4 | 10 | ~909 | [3] | |
| hNav1.3 | 11 | ~1000 | [3] | |
| hNav1.5 | 25 | ~2273 | [3] | |
| hNav1.8 | >10 | >909 | [3][4] | |
| This compound | hNav1.7 | 0.021 | - | [1] |
| PF-04856264 | hNav1.7 | 0.028 | - | [5] |
| hNav1.3 | >10 | >357 | [5] | |
| hNav1.5 | >10 | >357 | [5] |
Note: Selectivity fold is calculated as (IC50 for off-target subtype) / (IC50 for Nav1.7).
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. In nociceptive (pain-sensing) neurons, Nav1.7 plays a crucial role in amplifying subthreshold stimuli, thereby setting the threshold for firing action potentials. Inhibition of Nav1.7 by a selective blocker like this compound raises this threshold, making the neuron less likely to fire in response to painful stimuli.
Caption: Role of Nav1.7 in pain signaling and its inhibition by selective blockers.
Experimental Protocols
The determination of the selectivity of compounds like this compound is primarily conducted using electrophysiological techniques, specifically patch-clamp assays on cells heterologously expressing specific human Nav channel subtypes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human voltage-gated sodium channel subtypes (Nav1.1 through Nav1.8).
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected to express a specific human Nav channel α-subunit (e.g., hNav1.1, hNav1.2, etc.).
-
Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.
-
Electrophysiological Recording:
-
A whole-cell patch-clamp configuration is established on a single transfected cell.
-
The membrane potential is held at a voltage where a significant portion of the channels are in a resting state (e.g., -120 mV).
-
To assess state-dependent inhibition, a conditioning pre-pulse is applied to drive channels into an inactivated state (typically to the half-inactivation voltage for each specific channel subtype) before a test pulse to elicit a sodium current.
-
-
Compound Application: The test compound is applied to the cell at increasing concentrations via a perfusion system.
-
Data Acquisition: Sodium currents are recorded in response to the voltage-clamp protocol before and after the application of each concentration of the test compound.
-
Data Analysis:
-
The peak sodium current amplitude at each compound concentration is measured and normalized to the control (pre-compound) current.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the sodium current, is determined by fitting the data to a Hill equation.
-
-
Selectivity Determination: The IC50 values obtained for the target channel (Nav1.7) are compared to the IC50 values for the other Nav channel subtypes to calculate the selectivity fold.
Caption: A typical experimental workflow for determining the selectivity of a Nav channel inhibitor.
Conclusion
The development of highly selective Nav1.7 inhibitors like this compound and PF-05089771 represents a significant advancement in the pursuit of targeted pain therapies. The detailed cross-reactivity data for PF-05089771 demonstrates that a high degree of selectivity over other sodium channel isoforms is achievable, which is a critical factor for minimizing off-target side effects. While the full selectivity panel for this compound is not publicly available, its reported potency and significant selectivity suggest a similar and promising profile. The experimental methodologies outlined provide a robust framework for the continued evaluation and comparison of novel Nav1.7 inhibitors in the drug discovery pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-05186462 Potency: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of PF-05186462, a selective inhibitor of the voltage-gated sodium channel Nav1.7, across different assay formats. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate assays for their drug discovery and development programs.
Introduction
This compound is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with a reported IC50 of 21 nM. The Nav1.7 channel is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for a variety of pain states. This guide compares the performance of this compound with other Nav1.7 inhibitors, including PF-05089771, PF-05150122, and PF-05241328, in key in vitro assays.
Data Presentation
The following tables summarize the quantitative potency data for this compound and its alternatives in various assay formats.
Table 1: Potency (IC50) of Nav1.7 Inhibitors in Electrophysiology Assays
| Compound | Assay Format | Cell Line | IC50 (nM) | Selectivity vs. Nav1.5 |
| This compound | Whole-cell Patch Clamp | HEK293 | 21 | High |
| PF-05089771 | Whole-cell Patch Clamp | HEK293 | 11 | >1000-fold |
| PF-05150122 | Not specified | Not specified | Lower multiples of Nav1.7 IC50 predicted compared to PF-05089771 | Not specified |
| PF-05241328 | Not specified | Not specified | Lower multiples of Nav1.7 IC50 predicted compared to PF-05089771 | Not specified |
Table 2: Potency of PF-05089771 in Different Assay Formats
| Assay Format | Cell Line | IC50 (nM) |
| Whole-cell Patch Clamp (human Nav1.7) | HEK293 | 11 |
| Whole-cell Patch Clamp (mouse Nav1.7) | HEK293 | 8 |
| Whole-cell Patch Clamp (rat Nav1.7) | HEK293 | 171 |
Signaling Pathway
The Nav1.7 channel plays a crucial role in the transmission of pain signals. Located predominantly in peripheral nociceptive neurons, it acts as a key amplifier of noxious stimuli. The influx of sodium ions through the Nav1.7 channel leads to the depolarization of the neuronal membrane, initiating and propagating action potentials that travel to the central nervous system, where they are perceived as pain.
Nav1.7 Signaling Pathway in Pain Transmission.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experiments cited in this guide.
Electrophysiology (Whole-cell Patch Clamp) Assay
Whole-cell Patch Clamp Assay Workflow.
Fluorescent Membrane Potential (FLIPR) Assay
FLIPR Membrane Potential Assay Workflow.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This method directly measures the ionic current flowing through the Nav1.7 channels in response to changes in membrane voltage.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Electrophysiological Recordings:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Whole-cell recordings are performed using an patch-clamp amplifier.
-
Nav1.7 currents are elicited by a depolarization step to 0 mV for 20 ms (B15284909) from a holding potential of -120 mV.
3. Data Analysis:
-
The inhibitory effect of this compound is determined by applying the compound at increasing concentrations to the external solution.
-
The peak current amplitude in the presence of the compound is compared to the control amplitude.
-
The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Fluorescent Membrane Potential (FLIPR) Assay
This high-throughput assay measures changes in membrane potential as an indirect readout of Nav1.7 channel activity.
1. Cell Plating:
-
HEK293 cells stably expressing Nav1.7 are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution for 30-60 minutes at 37°C.
3. Compound Addition and Signal Detection:
-
This compound is added to the wells at various concentrations.
-
The plate is then placed in a FLIPR instrument.
-
A Nav1.7 channel activator, such as veratridine, is added to the wells to induce membrane depolarization.
-
The fluorescence intensity is measured before and after the addition of the activator.
4. Data Analysis:
-
The change in fluorescence is used to determine the extent of channel inhibition by this compound.
-
The IC50 value is calculated from the concentration-response curve.
Conclusion
This guide provides a comparative overview of the potency of this compound and other Nav1.7 inhibitors in different in vitro assay formats. The data and protocols presented herein should serve as a valuable resource for researchers working on the discovery and development of novel analgesics targeting the Nav1.7 channel. The choice of assay will depend on the specific research question, throughput requirements, and available resources. Electrophysiology provides the most direct and detailed information on channel function, while fluorescent membrane potential assays are well-suited for high-throughput screening campaigns.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its key role in human pain signaling. A diverse range of inhibitors are currently in various stages of preclinical and clinical development. A thorough understanding of their pharmacokinetic (PK) profiles is essential for predicting their clinical viability, determining appropriate dosing regimens, and anticipating potential drug-drug interactions. This guide provides a comparative overview of the available pharmacokinetic data for several prominent Nav1.7 inhibitors.
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of Nav1.7 inhibitors that have been evaluated in human clinical trials or are in late-stage preclinical development. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.
| Compound Name (Developer) | Development Stage | Route of Administration | Tmax (hours) | Half-life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (%) |
| PF-05089771, PF-05150122, PF-05186462, PF-05241328 (Pfizer) | Phase I | Oral & IV | Not Specified | Not Specified | 45 - 392 mL/min/kg[1][2] | 13 - 36 L/kg[1][2] | 38 - 110%[1][2] |
| Vixotrigine (BIIB074) (Biogen) | Phase II | Oral | 1 - 2[3][4] | ~11[3][4] | Not Specified | Not Specified | Not Specified |
| DS-1971a (Daiichi Sankyo) | Phase I | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| JNJ-63955918 (Janssen) | Preclinical | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: "Not Specified" indicates that the data was not available in the public domain from the reviewed sources. The data for the four Pfizer compounds are presented as ranges observed in a human microdose study.[1][2]
Detailed Compound Profiles
Pfizer's Arylsulfonamide Series (PF-05089771, PF-05150122, this compound, and PF-05241328)
Pfizer investigated a series of potent and selective arylsulfonamide Nav1.7 inhibitors in a human microdose study to evaluate their pharmacokinetic properties at an early stage.[1][2] This study allowed for the characterization of intravenous and oral pharmacokinetics of four compounds. The results demonstrated a wide range in plasma clearance (45 to 392 mL/min/kg), volume of distribution (13 to 36 L/kg), and oral bioavailability (38 to 110%).[1][2] Based on the human pharmacokinetic data and subsequent modeling, PF-05089771 was selected as the most promising candidate for further development.[1]
Vixotrigine (BIIB074)
Vixotrigine, developed by Biogen, is a voltage- and use-dependent sodium channel blocker that has been investigated for the treatment of various neuropathic pain conditions. In a Phase I study involving healthy volunteers, orally administered vixotrigine demonstrated a time to maximum plasma concentration (Tmax) of 1-2 hours and a terminal half-life of approximately 11 hours.[3][4] The maximum observed plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were found to increase with the dose.[3][4]
DS-1971a
DS-1971a is a potent and selective Nav1.7 inhibitor discovered by Daiichi Sankyo. Human mass balance studies have been conducted for this compound.[5] These studies revealed that DS-1971a is metabolized to form a major human-specific (disproportionate) metabolite, M1, through a process mediated by the cytochrome P450 enzyme CYP2C8.[5][6][7] While this provides valuable insight into its metabolic fate, detailed human pharmacokinetic parameters such as half-life, clearance, and bioavailability are not yet publicly available.
JNJ-63955918
JNJ-63955918 is a potent and highly selective peptide inhibitor of Nav1.7, derived from a tarantula venom peptide, that acts as a closed-state blocker.[8] Currently, this compound appears to be in the preclinical stage of development, and as such, there is no publicly available human pharmacokinetic data.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from early-phase human clinical trials and preclinical studies. The general methodologies employed in these studies are outlined below.
Human Microdose Studies
For the Pfizer compounds, a human microdose study was conducted. This type of study involves the administration of a very small, sub-pharmacological dose of a drug candidate (typically less than 100 micrograms) to human volunteers.[9] The primary goal is to obtain early human pharmacokinetic data, such as clearance, volume of distribution, and absolute bioavailability, with minimal risk to the subjects.[9] Following administration, plasma samples are collected at various time points and analyzed using highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the low concentrations of the drug.[10] Pharmacokinetic parameters are then calculated using noncompartmental analysis of the plasma concentration-time data.[1][2]
Single and Multiple Ascending Dose (SAD/MAD) Studies
The pharmacokinetic profile of Vixotrigine was evaluated in Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[3][4] In SAD studies, a small group of subjects receives a single dose of the drug, and pharmacokinetic parameters are assessed. In MAD studies, subjects receive multiple doses of the drug over a period of time to evaluate its accumulation and steady-state pharmacokinetics. Blood samples are collected at predetermined time points after drug administration to determine the plasma concentration of the drug over time. Standard noncompartmental methods are then used to determine key pharmacokinetic parameters.[3][4]
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates a generalized workflow for the assessment of the pharmacokinetic profile of a new drug candidate, from preclinical evaluation to clinical studies.
Caption: A flowchart illustrating the typical stages of pharmacokinetic evaluation in drug development.
Nav1.7 Signaling Pathway and Inhibition
The Nav1.7 channel is a key component of the pain signaling pathway. The diagram below illustrates its role in nociceptive neurons and the mechanism of action of its inhibitors.
Caption: A diagram showing the role of Nav1.7 in pain signal transmission and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C8-Mediated Formation of a Human Disproportionate Metabolite of the Selective NaV1.7 Inhibitor DS-1971a, a Mixed Cytochrome P450 and Aldehyde Oxidase Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiologically Based Pharmacokinetic Modeling for Quantitative Prediction of Exposure to a Human Disproportionate Metabolite of the Selective NaV1.7 Inhibitor DS-1971a, a Mixed Substrate of Cytochrome P450 and Aldehyde Oxidase, Using Chimeric Mice With Humanized Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdosing: Concept, Application and Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 0 Clinical Trials (microdosing) | PDF [slideshare.net]
Benchmarking PF-05186462: A Comparative Guide to Emerging Pain Research Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain research is undergoing a significant transformation, moving away from traditional opioid-based therapies towards novel, mechanism-specific analgesics. This guide provides a comparative analysis of PF-05186462, a selective Nav1.7 inhibitor, against other promising compounds targeting distinct pathways in pain signaling. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation pain therapeutics.
Introduction to this compound
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Genetic studies in humans have validated Nav1.7 as a key target for analgesia; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound was developed by Pfizer as a potential non-opioid analgesic. It is characterized by its high selectivity for Nav1.7 over other sodium channel subtypes, good oral bioavailability, and favorable pharmacokinetic properties observed in an early-phase clinical microdose study.[1][2]
Comparative Analysis of Pain Research Compounds
This section benchmarks this compound against other compounds targeting Nav1.7, as well as those with alternative mechanisms of action, such as Nav1.8 and TrkA inhibitors. Due to the limited public availability of head-to-head preclinical efficacy studies involving this compound, this comparison is based on data from individual studies on representative compounds from each class.
Table 1: In Vitro Profile of Selected Pain Research Compounds
| Compound | Target | Mechanism of Action | Potency (IC50) | Selectivity | Source |
| This compound | Nav1.7 | Channel Blocker | Potent (specific values not publicly detailed) | High vs. Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8 | [1] |
| PF-05089771 | Nav1.7 | Channel Blocker | 11 nM | >100-fold vs. Nav1.3, 1.4, 1.5, 1.8 | [3] |
| A-803467 | Nav1.8 | Channel Blocker | 8 nM (human Nav1.8) | >100-fold vs. other Nav subtypes | [4] |
| AR786 | TrkA | Kinase Inhibitor | Potent (specific values not publicly detailed) | Selective for TrkA | [5] |
| PF-06273340 | pan-Trk | Kinase Inhibitor | TrkA IC50 < 1nM | Potent inhibitor of TrkA, TrkB, TrkC | [6] |
Table 2: Preclinical and Clinical Efficacy Summary
| Compound | Pain Model/Indication | Key Findings | Stage of Development | Source |
| This compound | Chronic Pain | Favorable pharmacokinetics in a Phase I microdose study. Preclinical efficacy data in specific pain models is not extensively published. | Preclinical/Phase I (discontinued) | [2] |
| PF-05089771 | Painful Diabetic Neuropathy, Postoperative Dental Pain, Inherited Erythromelalgia | Showed no significant improvement over placebo in painful diabetic neuropathy. Modest effects in some other pain models. | Phase II (discontinued) | [3][7] |
| A-803467 | Neuropathic and Inflammatory Pain (rats) | Significantly attenuated mechanical allodynia in spinal nerve ligation and complete Freund's adjuvant models. | Preclinical | [4] |
| AR786 | Osteoarthritis (rats) | Inhibited pain behavior in both monoiodoacetate and meniscal transection models of osteoarthritis. | Preclinical | [5] |
| PF-06273340 | Inflammatory Pain (rats) | Demonstrated robust antinociceptive effects in a UV-induced inflammatory hyperalgesia model. | Preclinical | [6] |
Signaling Pathways in Pain Perception
Nav1.7 Signaling in Nociception
Voltage-gated sodium channels, particularly Nav1.7, are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. Upon noxious stimulation, these channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This electrical signal is then transmitted along the axon to the central nervous system, where it is perceived as pain. Selective blockers of Nav1.7, such as this compound, aim to interrupt this initial step in pain signal transmission.
Figure 1: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.
TrkA Signaling in Nociceptor Sensitization
The Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF). In chronic pain states, particularly those with an inflammatory component, NGF levels are often elevated. The binding of NGF to TrkA on nociceptive neurons initiates a signaling cascade that leads to the sensitization of these neurons, making them more responsive to painful stimuli. TrkA inhibitors block this signaling pathway, thereby reducing neuronal sensitization and pain.
Figure 2: NGF-TrkA signaling pathway leading to nociceptor sensitization and its inhibition by a TrkA inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of pain research compounds.
In Vitro Electrophysiology: Patch-Clamp Assay for Nav Channel Inhibition
Objective: To determine the potency and selectivity of a compound in inhibiting specific voltage-gated sodium channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing it to a potential that elicits a peak inward current (e.g., -10 mV).
-
Compound Application: The test compound is applied at various concentrations to the cells.
-
Data Analysis: The peak sodium current in the presence of the compound is measured and compared to the control (vehicle) current. The concentration-response curve is plotted, and the IC50 value (the concentration of the compound that inhibits 50% of the current) is calculated.
-
Selectivity Profiling: The assay is repeated for other Nav channel subtypes to determine the selectivity of the compound.
In Vivo Pain Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the efficacy of a compound in reducing neuropathic pain behaviors in a rodent model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level.
-
Nerve Ligation: Four loose ligatures are tied around the sciatic nerve.
-
Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments at baseline and at various time points post-surgery. Thermal hyperalgesia (increased sensitivity to heat) can also be measured.
-
Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally, intraperitoneally) at a specified time point after surgery.
-
Data Analysis: The paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) is measured after compound administration and compared to the vehicle-treated group to determine the analgesic effect.
Experimental Workflow for Preclinical Pain Compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pain compound.
Figure 3: A generalized experimental workflow for the preclinical development of a novel pain therapeutic.
Conclusion
This compound represents a significant effort in the development of selective Nav1.7 inhibitors for the treatment of pain. While its clinical development was not pursued in favor of another compound, the preclinical rationale for targeting Nav1.7 remains strong. The comparative data presented in this guide highlights the diversity of approaches being taken in modern pain research, with promising candidates emerging from different mechanistic classes. For researchers in this field, a thorough understanding of the preclinical and clinical data, coupled with robust experimental design, will be paramount in advancing the most effective and safe non-opioid analgesics to the clinic. The provided diagrams and protocols serve as a foundational resource for these endeavors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PF-05186462's Effects: A Comparative Analysis of Nav1.7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-05186462, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in the context of published scientific literature. The primary focus is to objectively present the available data on its performance alongside alternative Nav1.7 inhibitors and discuss the broader challenges of reproducibility in this therapeutic area.
Introduction
Voltage-gated sodium channel Nav1.7 has been identified as a critical mediator of pain perception, making it a promising target for the development of novel analgesics.[1][2] this compound emerged as a potent and selective inhibitor of this channel.[3] However, its clinical development was not pursued beyond an initial pharmacokinetic study. This guide synthesizes the publicly available data for this compound and its comparators from the foundational clinical microdose study, offering insights into the factors that influence the progression of Nav1.7 inhibitors in drug development.
Comparative Analysis of Nav1.7 Inhibitors
This compound was evaluated in a clinical microdose study alongside three other selective Nav1.7 inhibitors: PF-05089771, PF-05150122, and PF-05241328.[2][4][5][6] The objective of this study was to characterize their pharmacokinetic (PK) profiles and select the most promising candidate for further development.[5][6]
In Vitro Potency and Selectivity
This compound demonstrated high potency in inhibiting the human Nav1.7 channel.
| Compound | IC50 (nM) for human Nav1.7 | Selectivity Profile |
| This compound | 21[3] | Significant selectivity for Nav1.7 over other sodium channels (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8).[3] |
| PF-05089771 | Not explicitly stated in the provided abstracts | Potent and selective, peripherally restricted Nav1.7 channel blocker.[7][8] |
| PF-05150122 | Not explicitly stated in the provided abstracts | Potent inhibitor of human Nav1.7.[4] |
| PF-05241328 | Not explicitly stated in the provided abstracts | Potent inhibitor of human Nav1.7.[4] |
Clinical Pharmacokinetics
The clinical microdose study provided key pharmacokinetic parameters for each compound after intravenous and oral administration in healthy volunteers.
| Compound | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Tmax (oral) |
| This compound | Lowest of the four compounds, ~6% of hepatic blood flow[9] | Not explicitly stated | 101[9] | 1 hour[9] |
| PF-05089771 | 45 - 392[5][6] | 13 - 36[5][6] | 38 - 110[5][6] | Not explicitly stated |
| PF-05150122 | 45 - 392[5][6] | 13 - 36[5][6] | 38 - 110[5][6] | Not explicitly stated |
| PF-05241328 | 45 - 392[5][6] | 13 - 36[5][6] | 38 - 110[5][6] | Not explicitly stated |
Based on the pharmacokinetic data and subsequent modeling, PF-05089771 was selected as the candidate for further development.[5][6] The rationale was that PF-05089771 was predicted to achieve higher multiples of the Nav1.7 IC50 at therapeutic doses compared to the other compounds, including this compound.[5][6]
Experimental Protocols
In Vitro Electrophysiology Assay (for IC50 determination of this compound)
The half-maximal inhibitory concentration (IC50) of this compound for the human Nav1.7 channel was determined using HEK293 cells stably expressing the channel.[3] While the specific detailed protocol for this exact determination is not available in the provided search results, a general methodology for such an assay is as follows:
-
Cell Culture: HEK293 cells stably transfected with the SCN9A gene (encoding human Nav1.7) are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to record sodium currents.
-
Compound Application: A range of concentrations of this compound is applied to the cells.
-
Data Analysis: The inhibition of the sodium current at each concentration is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.
Clinical Microdose Study Protocol
An exploratory, open-label, randomized, parallel-group study was conducted in healthy male volunteers.[4]
-
Participants: Healthy male volunteers were enrolled in the study.
-
Design: The study consisted of 8 groups of 5 volunteers each.
-
Randomization: Volunteers were randomly allocated to receive one of the four study drugs (this compound, PF-05089771, PF-05241328, or PF-05150122).
-
Administration: Each drug was administered as a single microdose via either the oral or intravenous route.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic parameters.
-
Analysis: The pharmacokinetic parameters, including plasma clearance, volume of distribution, and bioavailability, were derived using noncompartmental analysis.[5][6] A physiologically-based pharmacokinetic (PBPK) model was then used to predict exposures at higher doses.[5][6]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the Nav1.7 sodium channel, which is crucial for the propagation of action potentials in pain-sensing neurons.
Caption: Mechanism of action of this compound in inhibiting pain signaling.
Caption: Workflow for the evaluation of this compound.
Reproducibility and Challenges
Specific studies on the reproducibility of this compound's effects are not publicly available, primarily because its development was halted at an early stage. The decision not to advance this compound was based on a comparative assessment of its predicted clinical performance against other candidates, rather than a failure to reproduce its initial in vitro findings.
The broader field of Nav1.7 inhibitors has faced significant challenges in translating promising preclinical and in vitro data into clinical efficacy.[1] Despite strong genetic validation of Nav1.7 as a pain target, several selective inhibitors have failed to demonstrate significant analgesic effects in clinical trials.[1] This discrepancy highlights the complexities of targeting this channel for pain relief and underscores the importance of factors beyond simple potency, such as:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships: Achieving sufficient and sustained target engagement at the site of action in the peripheral nervous system is a major hurdle.
-
Patient Selection and Pain Models: The etiology and type of pain being treated can significantly influence the efficacy of a Nav1.7 inhibitor.
-
Central vs. Peripheral Action: The degree to which a compound penetrates the central nervous system can impact its efficacy and side-effect profile.
Conclusion
This compound is a potent and selective in vitro inhibitor of the Nav1.7 sodium channel. However, based on a comparative clinical microdose study evaluating its pharmacokinetic properties, it was not selected for further clinical development. The available data on this compound is limited to this early-stage evaluation, and therefore, direct evidence regarding the reproducibility of its in vivo effects is lacking. The challenges faced by the broader class of Nav1.7 inhibitors in clinical trials suggest that while in vitro potency is a necessary starting point, it is not solely predictive of clinical success. Future research in this area will need to continue to address the complexities of translating preclinical findings to effective pain therapies in humans.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for PF-05186462
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety information, proper disposal procedures, and relevant biological context for the investigational compound PF-05186462. As a selective inhibitor of the Nav1.7 sodium channel, this compound requires careful handling in a laboratory setting. The following guidelines are intended to ensure the safety of laboratory personnel and minimize environmental impact.
Proper Disposal Procedures for this compound
As a specific Safety Data Sheet (SDS) for the discontinued (B1498344) research compound this compound is not publicly available, researchers must adhere to general best practices for the disposal of chemical and pharmaceutical waste, in accordance with local, state, and federal regulations. Pfizer encourages the proper disposal of unused medicines and provides resources for healthcare professionals to manage pharmaceutical waste responsibly.[1][2]
General Disposal Guidelines:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific instructions based on your location's regulations and your facility's capabilities.
-
Do Not Dispose Down the Drain: Pharmaceutical compounds should not be disposed of in the sewer system unless explicitly permitted by your EHS office.
-
Original Container: Whenever possible, keep the compound in its original container. If this is not feasible, use a clearly labeled, sealed container appropriate for chemical waste.
-
Waste Segregation: Do not mix this compound with other waste streams unless instructed to do so by your EHS office. It should be segregated as chemical or pharmaceutical waste.
-
Professional Disposal Service: Your institution should have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for packaging and labeling the waste for pickup by this service.
Quantitative Data Summary
No publicly available quantitative data regarding the specific physical or chemical properties of this compound relevant to disposal (e.g., LD50, environmental fate) could be located. In the absence of this data, the compound should be handled as a potentially hazardous substance.
| Data Point | Value |
| LD50 (Oral, Rat) | Data not available |
| LD50 (Dermal, Rabbit) | Data not available |
| Environmental Fate | Data not available |
| Known Hazards | Compound not fully tested, hazards unknown |
Signaling Pathway of Nav1.7 in Pain Sensation
This compound is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[3] This channel is a key component in the transmission of pain signals. The diagram below illustrates the role of Nav1.7 in the pain signaling pathway.
Voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9, are crucial for transmitting pain signals.[4][5] Nav1.7 acts as a threshold channel, amplifying small depolarizations in nociceptive neurons to generate an action potential.[3][4] By inhibiting Nav1.7, this compound is designed to prevent the generation and propagation of pain signals from the peripheral nervous system.
Experimental Protocols for Nav1.7 Inhibitors
While specific experimental protocols for this compound are not publicly detailed, the evaluation of Nav1.7 inhibitors typically involves a series of in vitro and in vivo assays.
In Vitro Electrophysiology:
-
Objective: To determine the potency and selectivity of the compound on Nav1.7 channels.
-
Methodology:
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel (hNav1.7).
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure the sodium currents flowing through the Nav1.7 channels.
-
Voltage Protocols: Specific voltage protocols are applied to assess the compound's effect on the channel in different states (resting, open, inactivated).
-
Concentration-Response Curve: The compound is applied at various concentrations to generate a concentration-response curve and determine the IC50 (the concentration at which 50% of the channel activity is inhibited).
-
Selectivity Profiling: The same protocol is repeated on cell lines expressing other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.8) to assess the compound's selectivity for Nav1.7.
-
In Vivo Pain Models:
-
Objective: To evaluate the analgesic efficacy of the compound in animal models of pain.
-
Methodology (Example using a rodent model of inflammatory pain):
-
Induction of Pain: A local inflammatory response is induced in the hind paw of a rodent (e.g., by injecting Complete Freund's Adjuvant or carrageenan).
-
Compound Administration: this compound would be administered (e.g., orally or intravenously) at different doses.
-
Behavioral Testing: Pain-related behaviors are assessed at various time points after compound administration. This can include:
-
Thermal Hyperalgesia: Measuring the latency of paw withdrawal from a heat source.
-
Mechanical Allodynia: Measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
-
Data Analysis: The results are compared between the compound-treated group and a vehicle-treated control group to determine the analgesic effect of the compound.
-
The development of Nav1.7 inhibitors has faced challenges in translating preclinical efficacy to clinical success.[6] However, research into this target for non-opioid analgesics continues.[4]
References
- 1. pfizer.com [pfizer.com]
- 2. pfizer.com [pfizer.com]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling PF-05186462
For researchers and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of the Nav1.7 inhibitor, PF-05186462. The following procedural guidance is based on best practices for handling similar chemical compounds and should be used in conjunction with your institution's specific safety protocols.
Immediate Safety and Handling Protocol
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the SDS for a structurally related compound available from MedChemExpress and general principles of laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. |
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic workflow ensures both the safety of personnel and the integrity of the experiment.
Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Categorization: Unused this compound and any materials contaminated with it should be considered chemical waste.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Consultation: For specific disposal guidance, consult your institution's Environmental Health and Safety (EHS) department.
-
External Resources: Pfizer, in collaboration with Waste Management, offers the "Responsible Disposal Advisor," a tool that may provide guidance on the proper disposal of pharmaceutical products.[1] While this compound may not be listed, the tool can offer general principles for pharmaceutical waste.
Experimental Protocols
Detailed Methodology for Safe Handling During Weighing and Solution Preparation:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound, appropriate solvents, calibrated balance, weigh paper or boat, spatulas, and volumetric flasks.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula for handling the compound.
-
Carefully transfer the desired amount of this compound to the weigh paper or boat.
-
Clean any spills within the fume hood immediately using appropriate procedures.
-
-
Solution Preparation:
-
Add the weighed this compound to the volumetric flask.
-
Carefully add the desired solvent to the flask, ensuring to rinse any residual compound from the weigh paper or boat into the flask.
-
Cap the flask and mix by inversion until the compound is fully dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
-
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
